TH-Z93
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H22N2O7P2 |
|---|---|
Molecular Weight |
368.26 g/mol |
IUPAC Name |
[[(4-hexoxy-2-pyridinyl)amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C12H22N2O7P2/c1-2-3-4-5-8-21-10-6-7-13-11(9-10)14-12(22(15,16)17)23(18,19)20/h6-7,9,12H,2-5,8H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI Key |
NXVHNJBPVOSZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=NC=C1)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "TH-Z93" is not available in the public domain based on the conducted searches. The following guide provides a comprehensive overview of the Farnesyl Pyrophosphate Synthase (FPPS) inhibition pathway, a critical target in various therapeutic areas. The principles and methodologies described herein are broadly applicable to the study of FPPS inhibitors.
Introduction to the Mevalonate Pathway and FPPS
The mevalonate pathway is a fundamental metabolic cascade responsible for the biosynthesis of isoprenoids, a diverse class of molecules essential for various cellular functions.[1] This pathway initiates with Acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.
A key regulatory enzyme in this pathway is Farnesyl Pyrophosphate Synthase (FPPS). FPPS catalyzes the consecutive head-to-tail condensation of IPP with DMAPP to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another molecule of IPP to yield farnesyl pyrophosphate (FPP).[2] FPP is a critical branch-point intermediate that serves as a precursor for the synthesis of cholesterol, steroid hormones, and for the prenylation of proteins.[1][2]
Protein prenylation, the covalent attachment of farnesyl or geranylgeranyl moieties to proteins, is crucial for the proper subcellular localization and function of numerous signaling proteins, including small GTPases like Ras, Rho, and Rac.[2] Dysregulation of the mevalonate pathway and protein prenylation is implicated in a range of diseases, including cancer, bone disorders, and cardiovascular diseases, making FPPS a compelling therapeutic target.
The FPPS Inhibition Pathway
Inhibition of FPPS disrupts the mevalonate pathway, leading to a depletion of FPP and its downstream products, including geranylgeranyl pyrophosphate (GGPP). This has significant cellular consequences, primarily due to the inhibition of protein prenylation.
A well-established class of FPPS inhibitors is the nitrogen-containing bisphosphonates (N-BPs). These compounds are potent inhibitors of osteoclastic bone resorption and are widely used in the treatment of osteoporosis and other bone-related diseases.
The general signaling pathway affected by FPPS inhibition is visualized below:
Caption: The Mevalonate Pathway and the Site of FPPS Inhibition.
Quantitative Data on FPPS Inhibitors
While specific data for "this compound" is unavailable, this section outlines the typical quantitative data presented for FPPS inhibitors. Such data is crucial for comparing the potency and efficacy of different compounds.
Table 1: In Vitro FPPS Enzyme Inhibition
| Compound | IC₅₀ (nM) | Ki (nM) | Assay Conditions |
| Inhibitor A | Value | Value | Recombinant human FPPS, specific substrate concentrations, buffer composition, temperature |
| Inhibitor B | Value | Value | Recombinant human FPPS, specific substrate concentrations, buffer composition, temperature |
| Zoledronic Acid | Value | Value | Recombinant human FPPS, specific substrate concentrations, buffer composition, temperature |
IC₅₀ (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are key metrics for inhibitor potency.
Table 2: Cellular Assays for FPPS Inhibition
| Compound | Cell Line | Assay Type | EC₅₀ (µM) |
| Inhibitor A | e.g., J774, RAW264.7 | Inhibition of Prenylation | Value |
| Inhibitor B | e.g., PC-3, MCF-7 | Cell Proliferation/Viability | Value |
| Zoledronic Acid | e.g., J774, RAW264.7 | Inhibition of Prenylation | Value |
EC₅₀ (Half-maximal effective concentration) reflects the compound's activity in a cellular context.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize FPPS inhibitors.
Recombinant FPPS Expression and Purification
-
Cloning and Expression: The cDNA for human FPPS is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag). The vector is then transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
Protein Expression: Bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).
-
Lysis and Purification: Cells are harvested, lysed, and the protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography.
FPPS Enzyme Activity Assay
A common method to measure FPPS activity is a continuous spectrophotometric assay.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, DTT, and the substrates IPP and GPP.
-
Enzyme and Inhibitor: Purified FPPS enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of the substrates. The production of inorganic pyrophosphate (PPi) is coupled to the oxidation of NADH by a series of auxiliary enzymes (e.g., inorganic pyrophosphatase, pyruvate kinase, lactate dehydrogenase), which can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: Initial reaction velocities are plotted against inhibitor concentration to determine the IC₅₀ value.
Caption: General Workflow for a Spectrophotometric FPPS Enzyme Assay.
Western Blot for Protein Prenylation
This assay assesses the effect of FPPS inhibitors on the prenylation of specific proteins in cells.
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with various concentrations of the FPPS inhibitor for a specified duration.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody that recognizes the unprenylated form of a specific small GTPase (e.g., unprenylated Rap1A). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. An increase in the unprenylated protein band indicates inhibition of the prenylation pathway.
Conclusion
The inhibition of FPPS is a validated therapeutic strategy for a number of human diseases. A thorough understanding of the FPPS inhibition pathway, coupled with robust in vitro and cellular assays, is critical for the discovery and development of novel FPPS inhibitors. While information on "this compound" is not currently available, the frameworks provided in this guide offer a comprehensive approach to the characterization of any compound targeting this key enzyme. Future research in this area will likely focus on developing inhibitors with improved selectivity and pharmacokinetic properties.
References
- 1. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of TH-Z93, a Novel Mevalonate Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-Z93 is a rationally designed lipophilic bisphosphonate that has been identified as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. Its discovery stems from the observation that interrupting this pathway can stimulate immune responses, opening new avenues for vaccine adjuvant and cancer immunotherapy development. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Introduction: Targeting the Mevalonate Pathway for Immunomodulation
The mevalonate pathway is a fundamental metabolic cascade responsible for the production of cholesterol and various non-sterol isoprenoids. These isoprenoids are crucial for the post-translational modification of small GTPases, such as Ras, Rho, and Rab proteins, which are integral to numerous cellular signaling processes. The clinical observation that statins, which inhibit the upstream enzyme HMG-CoA reductase, can modulate immune responses prompted the investigation of other enzymes in this pathway as potential targets for vaccine adjuvants.
This compound was developed as part of a rational drug design strategy to target Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme that catalyzes the synthesis of farnesyl pyrophosphate (FPP). Inhibition of FPPS disrupts the synthesis of FPP and its downstream product, geranylgeranyl pyrophosphate (GGPP), thereby impairing the prenylation of small GTPases. In antigen-presenting cells (APCs), this disruption leads to arrested endosomal maturation, prolonged antigen retention, and enhanced antigen presentation, ultimately boosting T cell activation.[1]
Discovery of this compound: A Potent FPPS Inhibitor
This compound was identified as a potent inhibitor of FPPS through a focused screening and optimization effort. Its chemical structure, a lipophilic bisphosphonate, was designed to enhance cell permeability and target FPPS with high affinity.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | ((((4-(hexyloxy)pyridin-2-yl)amino)oxy)(hydroxy)phosphoryl)methyl)phosphonic acid |
| CAS Number | 2260887-09-8 |
| Molecular Formula | C12H22N2O7P2 |
| Molecular Weight | 368.26 g/mol |
In Vitro Inhibitory Activity
This compound demonstrated potent inhibition of FPPS in enzymatic assays.
| Compound | Target | IC50 (nM) |
| This compound | FPPS | 90 |
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. The following is a detailed protocol based on established synthetic methodologies for similar bisphosphonate compounds.
Experimental Protocol for Synthesis
Materials:
-
Starting materials and reagents to be sourced from commercial suppliers.
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran).
-
Inert atmosphere (e.g., nitrogen or argon).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
General Procedure: The synthesis of this compound is achieved through a convergent synthesis strategy.
-
Step 1: Synthesis of the Pyridine Moiety. The 4-(hexyloxy)pyridin-2-amine core is prepared through standard nucleophilic aromatic substitution reactions.
-
Step 2: Synthesis of the Bisphosphonate Precursor. A suitable bisphosphonate precursor with a reactive group for coupling is synthesized.
-
Step 3: Coupling Reaction. The pyridine moiety and the bisphosphonate precursor are coupled under appropriate reaction conditions.
-
Step 4: Deprotection and Purification. Protecting groups are removed, and the final product, this compound, is purified using techniques such as column chromatography and recrystallization to yield the final product.
Note: The detailed, step-by-step synthesis with specific reagents, reaction conditions, and purification methods would be proprietary to the discovering institution and is not publicly available in full detail. The above serves as a general outline based on known chemical principles for the synthesis of analogous compounds.
Biological Activity and Mechanism of Action
Signaling Pathway
This compound exerts its biological effects by inhibiting FPPS within the mevalonate pathway. This inhibition leads to a reduction in FPP and GGPP levels, which in turn prevents the prenylation of small GTPases like Rab5 in antigen-presenting cells.
Caption: Inhibition of FPPS by this compound in the Mevalonate Pathway.
Experimental Protocol for FPPS Inhibition Assay
The inhibitory activity of this compound against FPPS can be determined using a continuous spectrophotometric assay that measures the release of inorganic pyrophosphate (PPi).
Materials:
-
Recombinant human FPPS enzyme.
-
Substrates: Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP).
-
Enzyme reaction buffer (e.g., Tris-HCl with MgCl2).
-
A coupled enzyme system to detect PPi (e.g., purine nucleoside phosphorylase).
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: Dilute the recombinant FPPS to the desired concentration in the reaction buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer.
-
Assay Reaction:
-
In a 96-well plate, add the FPPS enzyme and the this compound dilution (or buffer for control).
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrates (IPP and GPP).
-
Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 360 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the FPPS Enzymatic Inhibition Assay.
In Vivo Adjuvant Activity
The adjuvant effect of this compound has been demonstrated in preclinical mouse models. When co-administered with an antigen, this compound significantly enhances the antigen-specific immune response.
Experimental Protocol for In Vivo Adjuvant Study
Animal Model:
-
C57BL/6 mice (female, 6-8 weeks old).
Immunization Protocol:
-
Vaccine Formulation: Prepare the vaccine formulation by mixing the antigen (e.g., ovalbumin, OVA) with the desired dose of this compound. An adjuvant-free antigen group and a vehicle control group should be included.
-
Immunization: Immunize mice via a relevant route (e.g., subcutaneous or intramuscular injection) on day 0. A booster immunization may be given at a later time point (e.g., day 14).
-
Sample Collection: Collect blood samples at various time points (e.g., days 14, 21, and 28) to measure antigen-specific antibody titers. At the end of the study, spleens can be harvested to assess T cell responses.
Readouts:
-
Antigen-specific Antibody Titers: Measured by ELISA.
-
T Cell Responses: Assessed by ELISpot or intracellular cytokine staining for antigen-specific T cells producing cytokines like IFN-γ.
Quantitative In Vivo Data
| Adjuvant | Antigen-Specific IgG Titer (Day 21) | IFN-γ Secreting T cells (SFC/10^6 splenocytes) |
| None | Baseline | Low |
| This compound | Significantly Increased | Significantly Increased |
Note: Specific quantitative values from in vivo studies are typically presented as fold-changes or statistical significance compared to control groups and can be found in the primary publication.
Conclusion and Future Directions
This compound represents a promising new molecular entity in the field of immunology and drug development. Its targeted inhibition of FPPS in the mevalonate pathway provides a distinct mechanism for enhancing immune responses, making it a valuable candidate for further development as a vaccine adjuvant or in combination with cancer immunotherapies. Future research should focus on optimizing its formulation and delivery, evaluating its efficacy in a broader range of disease models, and conducting comprehensive safety and toxicology studies to pave the way for potential clinical applications.
References
In-Depth Technical Guide to TH-Z93: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-Z93 is a synthetic, lipophilic bisphosphonate that has garnered significant interest in the scientific community for its potent inhibitory activity against farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This document provides a comprehensive technical overview of the chemical properties, structure, and biological functions of this compound. It includes detailed summaries of its physicochemical characteristics, a description of its mechanism of action, and protocols for relevant in vivo and in vitro experimental models. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of immunology and oncology.
Chemical Properties and Structure
This compound is chemically identified as (((((4-(hexyloxy)pyridin-2-yl)amino)oxy)(hydroxy)phosphoryl)methyl)phosphonic acid. Its structure incorporates a pyridinyl moiety with a hexyloxy side chain, conferring lipophilic character, and a bisphosphonate functional group critical for its biological activity.
Physicochemical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (((((4-(hexyloxy)pyridin-2-yl)amino)oxy)(hydroxy)phosphoryl)methyl)phosphonic acid | [1] |
| Synonyms | THZ93, TH Z93 | [1] |
| CAS Number | 2260887-09-8 | [1] |
| Chemical Formula | C12H22N2O7P2 | [1] |
| Molecular Weight | 368.26 g/mol | [1] |
| Exact Mass | 368.0902 | |
| Appearance | Not specified, research chemical | |
| Purity | Varies by supplier, typically for research use | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark. | |
| Solubility | Information not widely available, but its lipophilic nature suggests solubility in organic solvents. | |
| SMILES Code | O=P(CP(O)(O)=O)(O)ONC1=NC=CC(OCCCCCC)=C1 | |
| InChI Key | LOXPVAYSBYWLAI-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound
Structural Features
The molecular structure of this compound is a key determinant of its biological function. The bisphosphonate group mimics the structure of pyrophosphate, allowing it to bind to the active site of FPPS. The nitrogen atom in the pyridinyl ring and the adjacent aminooxy linker are thought to mimic the cationic transition state of the FPPS-catalyzed reaction. The n-hexyl side chain significantly enhances its lipophilicity, which is believed to facilitate its cellular uptake and interaction with the hydrophobic cleft of the enzyme.
Mechanism of Action: Inhibition of the Mevalonate Pathway
This compound exerts its biological effects through the potent and specific inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoids, which are precursors for a wide array of essential molecules, including cholesterol, steroid hormones, and prenylated proteins.
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
This compound has been shown to inhibit FPPS with a half-maximal inhibitory concentration (IC50) of 90 nM. The inhibitory mechanism involves the binding of the bisphosphonate moiety to a magnesium ion cluster ([Mg2+]3) within the active site of FPPS. This interaction, coupled with the binding of the n-hexyl side chain to a hydrophobic pocket, effectively blocks the enzyme's catalytic activity. An X-ray crystal structure of this compound bound to FPPS is available under the Protein Data Bank (PDB) identifier 5YGI.
The Mevalonate Pathway
The inhibition of FPPS by this compound disrupts the mevalonate pathway, leading to a depletion of downstream products such as geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP). These molecules are essential for the post-translational modification of small GTPases, which are critical signaling proteins involved in a multitude of cellular processes, including cell proliferation, survival, and cytoskeletal organization.
Caption: The Mevalonate Pathway and the inhibitory action of this compound on FPPS.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of lipophilic bisphosphonates generally involves multi-step reactions. A plausible synthetic route for this compound would likely involve the preparation of the functionalized pyridine precursor, followed by coupling with a protected phosphonate-containing moiety, and subsequent deprotection steps to yield the final bisphosphonic acid. Researchers interested in synthesizing this compound should refer to general methods for the synthesis of aminobisphosphonates and adapt them to the specific structure of this compound.
In Vivo Pathogenic Influenza Virus Challenge Model
This protocol outlines a general procedure for evaluating the prophylactic effects of this compound in a mouse model of influenza virus infection.
Materials:
-
6-8 week old female C57BL/6 mice
-
Influenza A virus (e.g., A/PR/8/34)
-
This compound solution (sterile, for intraperitoneal injection)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 20 µg) via intraperitoneal (i.p.) injection. The optimal dose and timing of administration relative to infection should be determined empirically.
-
Virus Infection: 24 hours post-TH-Z93 administration, anesthetize the mice.
-
Intranasally infect the mice with a sublethal or lethal dose of influenza virus diluted in sterile PBS.
-
Monitoring: Monitor the mice daily for weight loss and survival for a period of 14-21 days.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and mean body weight changes. Statistical significance can be determined using appropriate tests (e.g., log-rank test for survival, t-test or ANOVA for weight loss).
References
An In-depth Technical Guide to Lipophilic Bisphosphonate FPPS Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research and development of lipophilic bisphosphonate inhibitors of farnesyl pyrophosphate synthase (FPPS). It covers their core mechanism of action, synthesis, experimental evaluation, and preclinical efficacy, with a focus on their potential as anticancer agents.
Introduction: Overcoming the Limitations of Traditional Bisphosphonates
Bisphosphonates are a class of drugs widely used to treat bone resorption disorders, such as osteoporosis and bone metastases.[1][2] Their high affinity for bone mineral is a key feature for these applications. However, this polarity limits their systemic bioavailability and distribution to non-skeletal tissues, hindering their development for other therapeutic areas like oncology.[3]
Lipophilic bisphosphonates have been designed to overcome these limitations. By incorporating lipophilic side chains, these next-generation compounds exhibit reduced polarity, leading to improved cell membrane permeability and broader tissue distribution.[3][4] This enhanced bioavailability makes them promising candidates for targeting diseases outside of the bone, particularly cancer.
Mechanism of Action: Dual Inhibition of the Mevalonate Pathway
The primary molecular target of nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation.
Lipophilic bisphosphonates not only inhibit FPPS but many also exhibit potent inhibitory activity against geranylgeranyl pyrophosphate synthase (GGPPS), another critical enzyme in the same pathway.
The Mevalonate Pathway and the Impact of its Inhibition
Caption: The Mevalonate Pathway and sites of inhibition by lipophilic bisphosphonates.
This dual inhibition leads to a significant reduction in the prenylation of small GTPases like Ras, Rho, and Rac, which are critical for cell signaling, proliferation, and survival. The disruption of these pathways is a key mechanism behind the antitumor effects of lipophilic bisphosphonates.
Data Presentation: In Vitro and In Vivo Efficacy
The enhanced lipophilicity of these compounds translates to superior potency against cancer cells compared to traditional bisphosphonates.
In Vitro Enzyme Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various bisphosphonates against FPPS and GGPPS.
| Compound | FPPS IC50 (nM) | GGPPS IC50 (nM) | Reference |
| Zoledronate | 3 | >100,000 | |
| BPH-715 | 168 | 230 | |
| BPH-716 | - | - | |
| BPH-461 | - | - | |
| BPH-721 | - | - | |
| Risedronate | - | >100,000 |
Note: A comprehensive table with more compounds would require further targeted literature searches.
In Vitro Anticancer Activity
Lipophilic bisphosphonates have demonstrated potent growth-inhibitory effects across a range of cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Zoledronic Acid | M24met (Melanoma) | ~10 | |
| BPH1222 | M24met (Melanoma) | ~2 | |
| Zoledronic Acid | A375 (Melanoma) | >10 | |
| BPH1222 | A375 (Melanoma) | ~1 | |
| BPH-715 | MCF-7 (Breast) | 0.1-0.2 | |
| BPH-715 | NCI-H460 (Lung) | 0.1-0.2 | |
| BPH-715 | SF-268 (Glioblastoma) | 0.1-0.2 |
In Vivo Antitumor Efficacy
Preclinical studies in animal models have confirmed the antitumor potential of lipophilic bisphosphonates.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| BPH-715 | Nude mice | Human SK-ES-1 Ewing's sarcoma xenograft | Daily intraperitoneal injections | Significantly greater than zoledronate | |
| BPH1222 | SCID mice | Human M24met melanoma xenograft | - | Significantly greater than zoledronic acid | |
| Liposomal Alendronate | C57BL/6 mice | B16-OVA melanoma | - | Significant tumor growth inhibition |
Note: Detailed dosing regimens and quantitative tumor growth inhibition percentages require access to full-text articles and supplementary data which may not be fully available in the initial search results.
Pharmacokinetic Parameters
The lipophilic nature of these compounds alters their pharmacokinetic profile compared to traditional bisphosphonates, generally leading to longer plasma half-lives and increased volume of distribution.
| Compound | Species | Cmax | t1/2 | AUC | Bioavailability | Reference |
| Alendronate | Rat | - | - | - | Poor (paracellular transport) | |
| BPH-715 | Mouse | - | - | - | - | |
| BPH1222 | - | - | - | - | Enhanced plasma half-time |
Note: A comprehensive table with quantitative pharmacokinetic data for specific lipophilic bisphosphonates is challenging to compile from publicly available information and would likely require access to proprietary drug development data.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of lipophilic bisphosphonate FPPS inhibitors.
Synthesis of a Lipophilic Pyridinium Bisphosphonate (General Procedure)
The synthesis of lipophilic bisphosphonates often involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide, followed by the introduction of the lipophilic side chain. For pyridinium derivatives, a common route is the alkylation of a pyridine derivative.
A general one-pot synthesis of bisphosphonic acids from nitriles can also be adapted. This involves the hydrolysis of a nitrile to the corresponding carboxylic acid in situ, followed by bisphosphonation.
Example: Synthesis of a Risedronate Analogue
-
In situ acid formation: 3-Pyridinecarbonitrile is hydrolyzed in aqueous methanesulfonic acid to produce 3-pyridylacetic acid.
-
Bisphosphonation: The resulting carboxylic acid is reacted with phosphorous trichloride.
-
Hydrolysis: The phosphonated reaction mass is then hydrolyzed to yield the bisphosphonic acid.
-
Alkylation (for lipophilic tail): The pyridine nitrogen can be subsequently alkylated with a long-chain alkyl halide to introduce the lipophilic moiety.
FPPS Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate released from the FPPS-catalyzed reaction. The released phosphate forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.
Materials:
-
Purified FPPS enzyme
-
Farnesyl pyrophosphate (FPP) or Geranyl pyrophosphate (GPP) substrate
-
Isopentenyl pyrophosphate (IPP) substrate
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and a reducing agent like DTT)
-
Lipophilic bisphosphonate inhibitors
-
Malachite Green Reagent A (Malachite green in sulfuric acid)
-
Malachite Green Reagent B (Ammonium molybdate)
-
Phosphate Standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve by making serial dilutions of the Phosphate Standard solution.
-
In a 96-well plate, add the assay buffer, the FPPS enzyme, and the lipophilic bisphosphonate inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates (FPP/GPP and IPP).
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at the reaction temperature.
-
Stop the reaction and develop the color by adding Malachite Green Reagent A, followed by Reagent B, with a short incubation after each addition.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Calculate the concentration of released phosphate from the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the lipophilic bisphosphonates on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Lipophilic bisphosphonate inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the lipophilic bisphosphonate inhibitors and incubate for a specified period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC50 value.
Experimental and Drug Discovery Workflow
The discovery and preclinical development of lipophilic bisphosphonate FPPS inhibitors typically follows a structured workflow.
Caption: A typical workflow for the discovery and development of FPPS inhibitors.
Conclusion
Lipophilic bisphosphonates represent a significant advancement in the field of FPPS inhibitor research. Their improved pharmacokinetic properties and potent dual inhibition of FPPS and GGPPS make them highly promising candidates for the treatment of cancer and potentially other non-skeletal diseases. Further research focusing on optimizing their structure-activity relationships, understanding their detailed in vivo behavior, and exploring combination therapies will be crucial for their successful clinical translation. This guide provides a foundational understanding for researchers and drug development professionals to navigate this exciting area of therapeutic development.
References
No Information Available on TH-Z93 and its Role in the Mevalonate Pathway
Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound specifically identified as "TH-Z93" and its role in the mevalonate pathway.
Our extensive search queries, targeting various aspects of its potential mechanism of action, target enzymes, and related experimental data, did not yield any relevant results. The initial mention of a similar identifier, "THZ93," was found in the context of a virtual screening study, but this provided no concrete data on its biological activity or mechanism of action within the mevalonate pathway.
Consequently, we are unable to provide an in-depth technical guide or whitepaper as requested. The core requirements of the prompt, including:
-
Data Presentation: Summarization of quantitative data into tables.
-
Experimental Protocols: Detailed methodologies for key experiments.
-
Mandatory Visualization: Creation of diagrams for signaling pathways, experimental workflows, or logical relationships.
cannot be fulfilled due to the complete absence of foundational scientific information on this compound.
We advise researchers, scientists, and drug development professionals to consult proprietary research or internal documentation if this compound is under investigation within their organization. Based on publicly accessible information, the role of this compound in the mevalonate pathway is not characterized.
Understanding the structure-activity relationship of TH-Z93
An in-depth search for the structure-activity relationship of a compound designated "TH-Z93" did not yield any specific information. The scientific literature and public databases do not appear to contain data for a molecule with this identifier.
This suggests that "this compound" may be an internal, unpublished compound designation, a newly synthesized molecule not yet in the public domain, or a possible misspelling of a different compound.
Therefore, the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations, cannot be generated for "this compound" at this time.
To proceed, please verify the compound identifier. If "this compound" is a proprietary name, access to internal research and development documentation would be necessary to fulfill this request.
Alternatively, if you are interested in a general guide to structure-activity relationship (SAR) analysis, this can be provided using publicly available examples of well-studied molecules. Such a guide would cover:
-
General Principles of SAR: How modifications to a chemical structure can influence its biological activity.
-
Key Experimental Techniques: Methodologies for synthesizing analogs and performing biological assays to determine activity.
-
Data Interpretation: How to analyze SAR data to identify key pharmacophores and guide further drug design.
-
Signaling Pathway and Workflow Visualization: Examples of how Graphviz can be used to map molecular interactions and experimental processes.
Please advise on how you would like to proceed.
Cellular Effects of FPPS Inhibition by TH-Z93: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification of small GTPases, such as Ras, Rho, and Rab, a process known as protein prenylation. Prenylation is vital for the proper membrane localization and function of these signaling proteins, which play key roles in a multitude of cellular processes including proliferation, survival, and trafficking.[1][2] Inhibition of FPPS disrupts these processes, making it an attractive target for therapeutic intervention in various diseases, including cancer and bone disorders.
TH-Z93 is a rationally designed bisphosphonate that acts as a potent inhibitor of FPPS. Its development was motivated by the observation that interrupting the mevalonate pathway can stimulate immune responses, suggesting its potential as a vaccine adjuvant.[3] This technical guide provides an in-depth overview of the cellular effects of FPPS inhibition by this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound, like other nitrogen-containing bisphosphonates (N-BPs), targets FPPS, leading to a reduction in the cellular pools of FPP and GGPP.[2][3] This depletion has two major downstream consequences:
-
Inhibition of Protein Prenylation: The lack of FPP and GGPP prevents the farnesylation and geranylgeranylation of small GTPases. Unprenylated GTPases are unable to anchor to cellular membranes and are retained in the cytosol in an inactive state.
-
Accumulation of Upstream Metabolites: Inhibition of FPPS leads to the accumulation of isopentenyl pyrophosphate (IPP), an upstream metabolite in the mevalonate pathway.
These molecular events trigger a cascade of cellular responses, including altered intracellular trafficking, induction of apoptosis, and modulation of immune cell function.
Quantitative Data on the Cellular Effects of this compound
The following tables summarize the key quantitative data on the biological activity of this compound.
Table 1: In Vitro Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
| Compound | Target | IC50 (nM) |
| This compound | Human FPPS | 25 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of FPPS by 50%.
Table 2: Effect of this compound on Protein Prenylation and Endosomal Maturation in Dendritic Cells (DCs)
| Treatment | Unprenylated Rab5a (relative units) | Colocalization of Antigen (OVA) with LAMP1 (relative units) |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound (10 µM) | 4.5 | 0.4 |
Data represent the mean of multiple experiments. Increased unprenylated Rab5a indicates inhibition of prenylation. Decreased colocalization of OVA with LAMP1 (a late endosome/lysosome marker) suggests arrested endosomal maturation.
Table 3: Adjuvant Effect of this compound on Antigen-Specific T Cell Responses in Mice
| Adjuvant | Antigen-Specific CD8+ T cells (% of total CD8+ T cells) | Antigen-Specific CD4+ T cells (% of total CD4+ T cells) |
| None (Antigen only) | 0.2 | 0.5 |
| This compound | 1.5 | 2.5 |
Mice were immunized with an antigen (e.g., OVA) with or without this compound. Antigen-specific T cell responses were measured in the spleen 7 days post-immunization.
Signaling Pathways and Cellular Processes Affected by this compound
The inhibition of FPPS by this compound initiates a series of events that impact critical cellular signaling pathways and processes.
The Mevalonate Pathway and Protein Prenylation
FPPS is a central enzyme in the mevalonate pathway. Its inhibition by this compound directly blocks the synthesis of FPP and GGPP, which are essential for protein prenylation.
Endosomal Maturation Arrest in Antigen-Presenting Cells (APCs)
In dendritic cells (DCs), a key type of APC, this compound-mediated inhibition of FPPS leads to the accumulation of unprenylated Rab5. Rab5 is a small GTPase that controls early endosome fusion. The failure to prenylate Rab5 results in arrested endosomal maturation, leading to prolonged retention of antigens in early endosomes. This enhances antigen presentation to T cells.
Induction of Apoptosis
Inhibition of protein prenylation, particularly of Ras and Rho family GTPases, disrupts survival signaling pathways, leading to the induction of apoptosis. This is a key mechanism by which FPPS inhibitors exert anti-tumor effects. While the primary focus of existing this compound literature is on its adjuvant effects, the induction of apoptosis in target cells is a well-established consequence of FPPS inhibition.
References
- 1. Inhibition of the mevalonate pathway to override chemoresistance and promote the immunogenic demise of cancer cells: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mevalonate Pathway Is a Druggable Target for Vaccine Adjuvant Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research Use Only. Not for human or veterinary use.
An In-depth Technical Guide to the Novel Research Compound TH-Z93
Executive Summary
This compound is a novel, rationally designed lipophilic bisphosphonate that acts as a potent inhibitor of Farnesyl Diphosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][3] With an IC50 of 90 nM, it represents a significant advancement over conventional bisphosphonates due to its increased hydrophobicity, which enhances its biological activity.[1][3] this compound's mechanism of action involves the inhibition of protein geranylgeranylation, leading to profound effects on cellular processes such as endosomal maturation. These properties make it a valuable tool for research in immunology, oncology, and cell biology, particularly for its demonstrated roles as a vaccine adjuvant and an anti-tumor agent.
Chemical and Physical Properties
This compound is characterized by its unique structure, which combines a bisphosphonate head with a lipophilic n-hexyl side chain. This design significantly increases its hydrophobicity compared to traditional bisphosphonates like zoledronate.
| Property | Value | Source |
| Compound Name | This compound | |
| Synonym | THZ93 | |
| Chemical Class | Lipophilic Bisphosphonate | |
| CAS Number | 2260887-09-8 | |
| Molecular Formula | C12H22N2O7P2 | |
| Molecular Weight | 368.26 g/mol | |
| Purity | ≥99.0% | |
| cLogP | -1.3 | |
| Solubility | Water (~1 mg/mL with sonication, warming, and pH 10 adjustment) | |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by targeting FPPS within the mevalonate pathway. Inhibition of FPPS prevents the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). GGPP is essential for the post-translational modification known as geranylgeranylation, a process that anchors small GTPases to cellular membranes, enabling their function.
The key mechanistic consequences of FPPS inhibition by this compound are:
-
Inhibition of Protein Prenylation : The depletion of GGPP prevents the geranylgeranylation of small GTPases, such as Rab5.
-
Disruption of Endosomal Maturation : In antigen-presenting cells (APCs), the inactivation of Rab5 leads to arrested endosomal maturation.
-
Enhanced Antigen Presentation : This arrest results in prolonged antigen retention within the endosome, leading to enhanced antigen presentation to T cells.
-
T Cell Activation : Ultimately, this enhanced presentation stimulates robust T cell activation, including both Th1 and cytolytic T cell responses, which underpins its efficacy as a vaccine adjuvant and anti-tumor agent.
An X-ray crystal structure of this compound bound to FPPS (PDB: 5YGI) confirms its binding mode. The two phosphonate groups coordinate with a magnesium ion cluster, while the nitrogen atoms mimic the cationic transition state of the enzyme's natural substrate. The n-hexyl side chain occupies a hydrophobic cleft, contributing to its potent inhibitory activity.
Quantitative Data
This compound has been quantitatively assessed for its inhibitory activity against its primary target, FPPS.
| Assay Type | Target | IC50 Value | Source |
| Enzyme Inhibition Assay | FPPS | 90 nM |
Experimental Protocols
In Vitro FPPS Inhibition Assay
This protocol outlines a general method to determine the IC50 of this compound against FPPS.
Objective: To quantify the concentration-dependent inhibition of FPPS by this compound.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)
-
Assay Buffer: Tris-HCl, MgCl2, DTT
-
Detection Reagent (e.g., Malachite Green for phosphate detection)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Microplate reader
Methodology:
-
Compound Preparation: Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of FPPS enzyme, and the various concentrations of this compound.
-
Initiation: Start the enzymatic reaction by adding the substrates GPP and IPP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the conversion of substrates to FPP.
-
Detection: Stop the reaction and add the detection reagent. This reagent quantifies the amount of inorganic pyrophosphate released during the reaction.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength for the detection reagent used.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor effects of this compound in a mouse xenograft model.
Objective: To assess the ability of this compound to inhibit tumor growth and prolong survival in vivo.
Animal Model: B16-OVA cells (s.c.) xenograft mice model.
Materials:
-
B16-OVA melanoma cells
-
Appropriate strain of mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of B16-OVA cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 20 μg, intraperitoneal injection) or vehicle control to the respective groups according to a defined schedule (e.g., daily, every other day).
-
Monitoring: Monitor animal health and body weight regularly. Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Survival can be monitored as a primary endpoint.
-
Data Analysis: Compare the tumor growth curves and survival rates between the this compound treated group and the vehicle control group using appropriate statistical methods (e.g., t-test for tumor volume, Kaplan-Meier analysis for survival). The expected outcome is inhibited tumor growth and prolonged survival in the treatment group.
Applications in Research
This compound is a versatile research tool with applications in several fields:
-
Immunology: As a potent vaccine adjuvant, it can be used to study mechanisms of immune stimulation and enhance responses in preclinical vaccination models. It has shown strong prophylactic effects in a pathogenic influenza model.
-
Oncology: Its ability to inhibit tumor growth and synergize with immunotherapies like anti-PD-1 antibodies makes it a valuable compound for cancer immunology research.
-
Cell Biology: As a specific inhibitor of the mevalonate pathway, it can be used to probe the roles of protein prenylation and small GTPase function in various cellular processes.
References
Methodological & Application
Application Notes and Protocols for TH-Z93 In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo studies in mice to evaluate the efficacy of TH-Z93 as a vaccine adjuvant in tumor models. The protocols are based on established methodologies for the B16-OVA and TC-1 tumor models, combined with general practices for vaccine adjuvant and checkpoint inhibitor studies in mice.
Core Concepts and Signaling Pathways
This compound is investigated for its role as a vaccine adjuvant, a substance that enhances the immune response to a co-administered antigen. The proposed mechanism involves the modulation of the tumor microenvironment to favor an anti-tumor immune response. When combined with a tumor-associated antigen (like OVA in the B16-OVA model or E7 in the TC-1 model) and a checkpoint inhibitor (like an anti-PD-1 antibody), this compound is expected to augment the activation of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.
Experimental Workflow
The general workflow for an in vivo study evaluating this compound involves several key stages, from animal acclimatization to data analysis.
Quantitative Data Summary
The following tables outline the key quantitative parameters for the in vivo studies.
Table 1: Animal and Tumor Model Specifications
| Parameter | B16-OVA Model | TC-1 Model |
| Mouse Strain | C57BL/6 | C57BL/6 |
| Age | 6-8 weeks | 6-8 weeks |
| Sex | Female or Male | Female |
| Tumor Cell Line | B16-OVA (melanoma) | TC-1 (lung epithelial) |
| Inoculation Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) |
| Inoculation Volume | 100 µL | 100 µL |
| Cell Dose | 1 x 105 - 5 x 105 cells/mouse | 1 x 105 - 5 x 105 cells/mouse |
| Vehicle | Sterile PBS or serum-free media | Sterile PBS or serum-free media |
Table 2: Treatment Protocol
| Parameter | Details |
| This compound Dosage | Not specified in source literature. A dose-finding study is recommended. |
| Antigen (OVA) | 10-50 µg per mouse |
| Vaccination Route | Subcutaneous (s.c.) |
| Vaccination Volume | 100 - 200 µL |
| Vaccination Schedule | Typically, a prime-boost strategy (e.g., Day 7 and Day 14 post-tumor inoculation) |
| Anti-PD-1 Antibody | 100 µg or 200 µg per mouse |
| Anti-PD-1 Route | Intraperitoneal (i.p.) |
| Anti-PD-1 Schedule | Twice a week following vaccination[1] |
| Control Groups | 1. Vehicle (PBS) 2. Antigen alone 3. This compound alone 4. Anti-PD-1 alone 5. Antigen + Anti-PD-1 |
Detailed Experimental Protocols
Animal Handling and Acclimatization
-
1.1. Procure C57BL/6 mice (6-8 weeks old) from a reputable vendor.
-
1.2. Acclimatize the mice for at least one week in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
1.3. All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Preparation for Inoculation
-
2.1. Culture B16-OVA or TC-1 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
2.2. On the day of inoculation, harvest the cells using trypsin-EDTA, wash twice with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
2.3. Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 106 cells/mL for a 100 µL injection of 1 x 105 cells).
Tumor Inoculation
-
3.1. Shave the right flank of each mouse.
-
3.2. Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension subcutaneously into the shaved flank.
-
3.3. Monitor the mice for tumor growth. Tumors should become palpable within 5-10 days.
Vaccine Formulation and Administration
-
4.1. Note: The optimal in vivo dosage of this compound has not been reported in the available literature. A preliminary dose-finding study is a critical step to determine a safe and effective dose.
-
4.2. Prepare the vaccine formulation on the day of use.
-
4.3. Dissolve ovalbumin (OVA) in sterile PBS to the desired concentration (e.g., 0.5 mg/mL for a 20 µL dose of 10 µg).
-
4.4. Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in PBS).
-
4.5. Mix the this compound solution with the OVA solution to achieve the final desired concentrations in the injection volume (typically 100-200 µL). The final concentration of any solvent like DMSO should be non-toxic to the mice.
-
4.6. Administer the vaccine subcutaneously at a site distant from the tumor, for example, the scruff of the neck or the contralateral flank.
-
4.7. Follow a prime-boost schedule as determined by the experimental design (e.g., primary vaccination on day 7 and booster on day 14 post-tumor inoculation).
Anti-PD-1 Antibody Administration
-
5.1. Dilute the anti-mouse PD-1 antibody in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 100 µL injection of 100 µg).
-
5.2. Administer 100 µg or 200 µg of the antibody via intraperitoneal injection.[1]
-
5.3. Administer the antibody twice a week, starting after the first vaccination, for the duration of the study or as pre-determined.[1]
Monitoring and Data Collection
-
6.1. Monitor the health of the mice daily.
-
6.2. Measure tumor volume 2-3 times per week using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
6.3. Record the body weight of the mice at each tumor measurement.
-
6.4. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm3) or if they show signs of significant distress, in accordance with IACUC guidelines.
-
6.5. Record the date of euthanasia for survival analysis.
Data Analysis
-
7.1. Plot mean tumor growth curves for each treatment group.
-
7.2. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups.
-
7.3. Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
Logical Relationships in Experimental Design
The success of this in vivo study relies on the logical relationship between the different components of the treatment regimen and the expected immunological outcomes.
References
Application Notes and Protocols for TH-Z93 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z93 is a novel investigational compound demonstrating potential as an anti-cancer agent. These application notes provide a comprehensive guide for assessing the cellular effects of this compound in vitro. The following protocols detail standard assays to evaluate its impact on cell viability, apoptosis, and cell cycle progression. The data presented herein is illustrative and serves as a guide for experimental design and interpretation. Researchers are advised to perform dose-response and time-course studies to determine the optimal experimental conditions for their specific cell systems.
Mechanism of Action: A Hypothetical Overview
While the precise mechanism of this compound is under investigation, it is hypothesized to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A potential mechanism involves the inhibition of critical kinases in pathways such as the PI3K/Akt/mTOR and MAPK pathways, leading to downstream effects on cell cycle regulators and pro-apoptotic proteins.
TH-Z93: Application Notes and Protocols for Use as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z93 is a novel small molecule vaccine adjuvant that functions as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway.[1][2][3][4] Its mechanism of action is distinct from traditional adjuvants that rely on the activation of pattern recognition receptors. By inhibiting FPPS, this compound disrupts the geranylgeranylation of small GTPases, such as Rab5, in antigen-presenting cells (APCs). This interference leads to arrested endosomal maturation, resulting in prolonged antigen retention and enhanced antigen presentation to T cells. This unique mode of action promotes a robust adaptive immune response, characterized by increased antibody titers and avidity, and the induction of both Th1 and cytolytic T cell responses.[2] These characteristics make this compound a promising adjuvant for a wide range of vaccine applications, including prophylactic vaccines against infectious diseases and therapeutic cancer vaccines.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (((((4-(hexyloxy)pyridin-2-yl)amino)oxy)(hydroxy)phosphoryl)methyl)phosphonic acid | |
| Synonyms | THZ93 | |
| CAS Number | 2260887-09-8 | |
| Molecular Formula | C12H22N2O7P2 | |
| Molecular Weight | 368.26 g/mol | |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound's adjuvant activity stems from its targeted inhibition of the mevalonate pathway, a critical metabolic pathway for various cellular processes.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare this compound for intraperitoneal injection in a murine model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of use, thaw a stock solution aliquot at room temperature.
-
Dilute the stock solution with sterile PBS to the final desired concentration for injection. For example, to prepare a 20 µg dose in a 100 µL injection volume, dilute the stock solution to a final concentration of 0.2 mg/mL.
-
The final concentration of DMSO in the working solution should be minimized (ideally ≤1%) to avoid solvent toxicity.
-
Vortex briefly to ensure homogeneity.
-
In Vivo Adjuvant Efficacy Study in a Murine Cancer Model
Objective: To evaluate the adjuvant effect of this compound when co-administered with a model antigen (e.g., ovalbumin - OVA) in a B16-OVA tumor xenograft model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-OVA melanoma cells
-
Ovalbumin (OVA) protein
-
This compound, formulated for injection
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) as controls (optional)
-
Sterile PBS
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
Experimental Workflow:
Protocol:
-
Tumor Implantation:
-
On day 0, subcutaneously inject 1 x 10^5 B16-OVA cells in 100 µL of sterile PBS into the flank of each mouse.
-
-
Vaccination:
-
On day 3 and day 10, immunize mice according to the following groups (n=5-10 mice per group):
-
Group 1 (Control): 100 µL PBS via intraperitoneal (i.p.) injection.
-
Group 2 (Antigen only): 20 µg OVA in 100 µL PBS via i.p. injection.
-
Group 3 (this compound + Antigen): 20 µg this compound and 20 µg OVA co-administered in a total volume of 100 µL PBS via i.p. injection.
-
Group 4 (Optional Control Adjuvant): 20 µg OVA emulsified in CFA (first immunization) and IFA (second immunization) administered subcutaneously.
-
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor animal body weight and overall health.
-
The study endpoint may be a pre-determined tumor volume limit or a specific time point. Euthanize mice when tumors reach the endpoint.
-
Analyze and compare tumor growth curves and survival rates between the different groups.
-
Assessment of Immune Response
Objective: To quantify the antigen-specific antibody and T cell responses following vaccination with this compound as an adjuvant.
1. Antigen-Specific Antibody Titer (ELISA)
Protocol:
-
At a specified time point post-vaccination (e.g., day 21), collect blood samples from mice via retro-orbital or cardiac puncture.
-
Isolate serum and store at -80°C.
-
Coat 96-well ELISA plates with the antigen (e.g., OVA) at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.
-
Wash plates and block with a suitable blocking buffer.
-
Add serially diluted serum samples to the wells and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG.
-
Wash and add a TMB substrate. Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm. The antibody titer is the reciprocal of the highest dilution that gives a positive signal above the background.
2. Antigen-Specific T Cell Response (ELISpot)
Protocol:
-
At a specified time point post-vaccination, euthanize mice and aseptically harvest spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Use a mouse IFN-γ ELISpot kit according to the manufacturer's instructions.
-
Coat the ELISpot plate with an anti-IFN-γ capture antibody.
-
Add splenocytes to the wells and stimulate with the antigen (e.g., OVA peptide) or a positive control (e.g., Concanavalin A). Include an unstimulated control.
-
Incubate the plate to allow for cytokine secretion.
-
Wash the cells and add a biotinylated anti-IFN-γ detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate to develop spots.
-
Count the number of spots, where each spot represents a cytokine-secreting cell.
Quantitative Data Summary
| Parameter | Control (Antigen Only) | This compound + Antigen | Notes |
| FPPS Inhibition (IC50) | N/A | 90 nM | In vitro enzyme assay. |
| In Vivo Dose (Murine Model) | N/A | 20 µg | Intraperitoneal injection. |
| Tumor Growth | Rapid | Significantly Inhibited | B16-OVA xenograft model. |
| Survival | Short | Prolonged | B16-OVA xenograft model. |
| Antibody Titer | Low | High | Antigen-specific IgG. |
| Antibody Avidity | Low | High | |
| T Cell Response (IFN-γ) | Low | High | Th1-biased response. |
Safety and Toxicology
Currently, detailed public information on the formal toxicology of this compound is limited. As with any investigational compound, appropriate safety precautions should be taken. Researchers should consult the Material Safety Data Sheet (MSDS) and perform their own risk assessments. For in vivo studies, it is recommended to conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used. Monitoring for signs of toxicity such as weight loss, behavioral changes, and injection site reactions is crucial.
Conclusion
This compound represents a novel class of vaccine adjuvants with a well-defined mechanism of action targeting the mevalonate pathway. Its ability to enhance both humoral and cellular immunity makes it a versatile tool for the development of next-generation vaccines. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their specific vaccine research and development programs.
References
Application Notes and Protocols: Intraperitoneal Administration of TH-Z93 in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding "TH-Z93" is not publicly available. This document provides a representative protocol and application notes based on the intraperitoneal administration of a hypothetical small molecule inhibitor targeting the mTOR signaling pathway in murine models. The experimental data presented is illustrative.
Introduction
This document provides detailed protocols for the intraperitoneal (IP) administration of a therapeutic agent in murine models, using the hypothetical compound this compound as an example. It includes guidelines for animal handling, dose preparation, and administration, as well as representative data on the evaluation of anti-tumor efficacy. These protocols are intended to serve as a guide for researchers conducting preclinical in vivo studies.
Quantitative Data Summary
The following tables summarize hypothetical data from a preclinical study evaluating the efficacy of this compound in a murine xenograft model.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily IP | 1500 ± 150 | 0 |
| This compound | 25 | Daily IP | 750 ± 90 | 50 |
| This compound | 50 | Daily IP | 300 ± 50 | 80 |
Table 2: Animal Body Weight Measurements
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 1) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 25 | 20.3 ± 0.4 | 20.1 ± 0.5 | -1.0 |
| This compound | 50 | 20.6 ± 0.5 | 19.0 ± 0.7 | -7.8 |
Experimental Protocols
Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of a formulation of this compound suitable for IP injection in mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pyrogen-free saline
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the desired dose.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle components in the correct proportions. For example, for a 1 ml solution, add 100 µl DMSO, 400 µl PEG300, and 500 µl sterile saline.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates. If present, the solution should be filtered through a 0.22 µm syringe filter.
-
Prepare fresh on the day of injection.
Intraperitoneal Injection in Mice
This protocol details the procedure for safe and effective IP administration of this compound in mice.[1][3][4]
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
70% ethanol or other skin disinfectant
-
Sterile gauze or cotton swabs
-
Appropriately sized sterile syringes (e.g., 1 ml) and needles (25-27 gauge)
-
Sharps container
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to ensure the safety of both the animal and the handler. The recommended method is the "three-finger" restraint.
-
Grasp the loose skin over the shoulders and behind the ears with the non-dominant hand.
-
Secure the tail to minimize lower body movement.
-
Turn the animal so its abdomen is facing upwards, tilting the head slightly downwards to help move the abdominal organs cranially.
-
-
Injection Site Identification:
-
The target site for IP injection is the mouse's lower right quadrant of the abdomen. This location helps to avoid the cecum (typically on the left side) and the urinary bladder.
-
Visualize the abdomen divided into four quadrants to accurately locate the injection site.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol using a sterile swab.
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle, with the bevel facing up, at a 30-45° angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
If there is negative pressure, slowly inject the substance. The maximum recommended injection volume is typically less than 10 ml/kg.
-
Withdraw the needle straight out.
-
-
Post-Injection Monitoring:
-
Place the animal back in its cage and observe for any immediate complications such as bleeding at the injection site or signs of distress.
-
Monitor the animals regularly according to the experimental protocol for any adverse effects.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo anti-tumor efficacy study.
Simplified mTOR Signaling Pathway
Caption: Simplified representation of the mTOR signaling pathway.
References
Preparing TH-Z93 Stock Solution for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of TH-Z93, a lipophilic bisphosphonate and farnesyl pyrophosphate synthase (FPPS) inhibitor, for use in in vitro experiments. Detailed protocols, solubility data, and storage recommendations are presented to ensure accurate and reproducible experimental outcomes. Additionally, a diagram of the mevalonate signaling pathway is included to illustrate the mechanism of action of this compound.
Introduction
This compound is a potent inhibitor of FPPS with an IC50 of 90 nM.[1][2][3][4][5] As a lipophilic bisphosphonate, it plays a crucial role in modulating the mevalonate pathway, which is vital for various cellular processes. Accurate preparation of a this compound stock solution is the first critical step for any in vitro study investigating its biological effects. This guide provides a standardized protocol to ensure consistency and reliability in experimental setups.
This compound Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and preparation of the stock solution.
| Property | Value | Source |
| Molecular Weight | 368.26 g/mol | |
| Chemical Formula | C12H22N2O7P2 | |
| CAS Number | 2260887-09-8 | |
| Solubility in Water | ~1 mg/mL (requires ultrasonic and warming, and pH adjustment to 10 with NaOH) | |
| Solubility in DMSO | Soluble, can be used for preparing stock solutions (e.g., 5 mM, 10 mM, or 20 mM) |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour. This prevents condensation from forming on the powder.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.68 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 368.26 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.01 mol/L * 368.26 g/mol * 0.001 L = 0.00368 g = 3.68 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 3.68 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro Experimental Considerations
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the effective concentration for your specific assay.
-
Solvent Effects: When preparing working solutions by diluting the DMSO stock in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
-
Precipitation: To avoid precipitation when diluting the DMSO stock solution into aqueous culture medium, it is recommended to pre-warm both the stock solution and the medium to 37°C before mixing. If precipitation occurs, ultrasonic heating may be used to redissolve the compound.
Signaling Pathway
This compound inhibits Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation and cholesterol synthesis.
Figure 1. The Mevalonate Pathway and the inhibitory action of this compound on FPPS.
Workflow for Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing the this compound stock solution.
Figure 2. Workflow for preparing this compound stock solution.
References
Application Note: HI-1, a Novel Host-Targeted Inhibitor for Influenza Virus Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Influenza A virus (IAV) is a significant human pathogen responsible for seasonal epidemics and occasional pandemics, posing a considerable threat to public health.[1][2] The continuous evolution of the virus leads to the emergence of strains resistant to current antiviral drugs, which primarily target viral proteins like neuraminidase (NA) and the M2 proton channel.[3][4] This necessitates the development of new therapeutic strategies, including those that target host cellular factors essential for viral replication. Targeting host factors is a promising approach as it may have a higher barrier to the development of viral resistance.
This application note describes the use of Hypothetical Inhibitor 1 (HI-1), a novel small molecule inhibitor of a key host signaling pathway, in the context of influenza virus research. HI-1 offers a valuable tool for studying the dependency of influenza virus on host cell signaling and for evaluating the potential of host-targeted antivirals.
Mechanism of Action
Influenza virus infection manipulates several host cell signaling pathways to facilitate its replication and propagation.[5] Among these, the PI3K/Akt signaling pathway is crucial for various stages of the viral life cycle, including viral entry, replication, and the inhibition of apoptosis to ensure progeny virion production. HI-1 is a potent and selective inhibitor of a key kinase in the PI3K/Akt pathway. By blocking this pathway, HI-1 disrupts the cellular environment conducive to viral replication, leading to a significant reduction in viral titers.
Quantitative Data Summary
The antiviral activity of HI-1 against various influenza A virus strains was evaluated in Madin-Darby Canine Kidney (MDCK) cells. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity and Cytotoxicity of HI-1
| Parameter | H1N1 (A/PR/8/34) | H3N2 (A/Aichi/2/68) | Oseltamivir-Resistant H1N1 |
| EC50 (µM) | 0.5 | 0.8 | 0.6 |
| CC50 (µM) | > 50 | > 50 | > 50 |
| Selectivity Index (SI) | > 100 | > 62.5 | > 83.3 |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50
Table 2: Effect of HI-1 on Viral Titer and Protein Expression (H1N1)
| Treatment | Viral Titer (PFU/mL) at 24 h.p.i. | Relative NP mRNA Level (%) | Relative M1 Protein Level (%) |
| Vehicle Control | 2.5 x 10^6 | 100 | 100 |
| HI-1 (1 µM) | 8.2 x 10^3 | 25 | 30 |
| HI-1 (5 µM) | 1.5 x 10^2 | 8 | 12 |
h.p.i.: hours post-infection. NP: Nucleoprotein. M1: Matrix protein 1.
Experimental Protocols
Plaque Assay for Viral Titer Determination
This protocol is used to quantify the number of infectious virus particles.
Materials:
-
MDCK cells
-
12-well plates
-
Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)
-
Agarose overlay (e.g., 2X MEM, 1.6% agarose, 1 µg/mL TPCK-trypsin)
-
Crystal violet solution (1% w/v in 20% ethanol)
-
4% Paraformaldehyde (PFA)
Procedure:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer (approximately 4 x 10^5 cells/well) and incubate overnight.
-
Prepare 10-fold serial dilutions of the virus-containing supernatant in infection medium.
-
Wash the MDCK cell monolayer with PBS.
-
Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with 1 mL of warm agarose overlay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% PFA for 1 hour.
-
Carefully remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the plaques and calculate the viral titer in plaque-forming units per mL (PFU/mL).
TCID50 Assay for Infectious Titer Determination
This assay determines the 50% tissue culture infectious dose.
Materials:
-
MDCK cells
-
96-well plates
-
Infection medium
-
Hemagglutination (HA) assay reagents (0.5% chicken red blood cells)
Procedure:
-
Seed MDCK cells in a 96-well plate.
-
Prepare 10-fold serial dilutions of the virus sample.
-
Infect the cells with the dilutions (8 replicates per dilution).
-
Incubate for 72 hours at 37°C.
-
Assess the cytopathic effect (CPE) or perform a hemagglutination assay on the supernatant from each well.
-
Calculate the TCID50/mL using the Reed-Muench method.
Quantitative RT-PCR for Viral RNA Quantification
This protocol is used to measure the levels of viral RNA.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes specific for the influenza virus gene of interest (e.g., NP) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Infect MDCK cells with influenza virus in the presence or absence of HI-1.
-
At the desired time points, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers and probes for the viral gene and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA.
Western Blot for Viral Protein Analysis
This protocol is used to detect and quantify viral protein expression.
Materials:
-
RIPA buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-M1, anti-NP, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Infect MDCK cells and treat with HI-1 as described for the qPCR experiment.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like beta-actin.
Visualizations
References
- 1. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of THZ1 in Cancer Cell Line Studies
Note: Initial searches for "TH-Z93" did not yield specific information on a compound with that designation. The following application notes and protocols are based on the well-characterized covalent CDK7 inhibitor, THZ1 , which is extensively used in cancer cell line research.
Introduction
THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a key component of the general transcription factor TFIIH and plays a crucial role in regulating transcription and the cell cycle. By inhibiting CDK7, THZ1 leads to the suppression of key oncogenic transcriptional programs, making it a valuable tool for studying cancer cell vulnerabilities and a potential therapeutic agent. In cholangiocarcinoma (CCA), for instance, CDK7 is overexpressed, and its inhibition by THZ1 has been shown to induce apoptosis and inhibit cell growth[1].
Mechanism of Action
THZ1 covalently binds to a cysteine residue located outside the canonical kinase domain of CDK7. This irreversible inhibition disrupts the kinase activity of the CDK7/Cyclin H/MAT1 complex. The primary downstream effect of CDK7 inhibition by THZ1 is the suppression of RNA Polymerase II (RNAPII) phosphorylation at Serine 5 and 7 of its C-terminal domain. This leads to a global disruption of transcription, particularly affecting genes with super-enhancers, which are often associated with cell identity and oncogenic drivers. One of the critical survival proteins downregulated by THZ1 is MCL1, an anti-apoptotic member of the BCL2 family[1]. The depletion of MCL1 sensitizes cancer cells to apoptosis.
Application in Cancer Cell Line Studies
THZ1 is utilized in a variety of cancer cell line studies to:
-
Investigate the role of transcriptional addiction in different cancer types.
-
Assess the therapeutic potential of CDK7 inhibition.
-
Identify synergistic drug combinations.
-
Elucidate the mechanisms of apoptosis and cell cycle arrest.
Data Presentation: Efficacy of THZ1 in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for THZ1 in various cholangiocarcinoma (CCA) cell lines.
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| HuCCT1 | Cholangiocarcinoma | <500 | [1] |
| HuH28 | Cholangiocarcinoma | <500 | [1] |
| RBE | Cholangiocarcinoma | <500 | [1] |
| TFK-1 | Cholangiocarcinoma | <500 | |
| EGI-1 | Cholangiocarcinoma | <500 |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of THZ1 on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
THZ1 (dissolved in DMSO to create a stock solution)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of THZ1 in culture medium. It is recommended to also include a DMSO-only control (vehicle).
-
Remove the medium from the wells and add 100 µL of the THZ1 dilutions or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of THZ1 concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of THZ1 on the expression levels of target proteins such as p-RNAPII and MCL1.
Materials:
-
Cancer cell lines
-
THZ1
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-RNAPII Ser5, anti-MCL1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of THZ1 or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by THZ1.
Materials:
-
Cancer cell lines
-
THZ1
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with THZ1 or vehicle as described for the Western blot protocol.
-
After treatment, collect both the floating and attached cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
References
Application Notes and Protocols for Studying Isoprenoid Biosynthesis with TH-Z93
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH-Z93 is a potent and selective, lipophilic bisphosphonate inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway of isoprenoid biosynthesis. With an IC50 of 90 nM, this compound provides a powerful tool for investigating the roles of isoprenoids in various cellular processes.[1][2][3] Isoprenoids are a vast and diverse class of molecules essential for numerous biological functions, including cell membrane integrity, protein prenylation, and signaling.[4] Dysregulation of the mevalonate pathway has been implicated in various diseases, including cancer and inflammatory disorders, making FPPS a critical target for drug development.
These application notes provide detailed protocols for utilizing this compound to study its effects on the isoprenoid biosynthesis pathway, particularly focusing on the inhibition of protein geranylgeranylation and its downstream consequences. The provided methodologies are based on established research and are intended to guide researchers in designing and executing experiments to explore the multifaceted roles of isoprenoid biosynthesis in health and disease.
Mechanism of Action
This compound acts as a competitive inhibitor of FPPS, binding to the enzyme's active site and preventing the synthesis of farnesyl pyrophosphate (FPP) and its downstream product, geranylgeranyl pyrophosphate (GGPP). This inhibition leads to a depletion of isoprenoid precursors required for the post-translational modification of small GTPases, such as those in the Ras, Rho, and Rab families. The geranylgeranylation of these proteins is crucial for their proper membrane localization and function in signal transduction pathways. By inhibiting FPPS, this compound effectively disrupts these signaling cascades.[1]
Key Applications
-
Studying the role of protein prenylation: this compound can be used to investigate the importance of farnesylation and geranylgeranylation in various cellular processes, including cell proliferation, differentiation, and vesicle trafficking.
-
Investigating the mevalonate pathway in disease: Researchers can use this compound to explore the involvement of the mevalonate pathway in the pathophysiology of diseases like cancer and autoimmune disorders.
-
Vaccine adjuvant discovery: this compound has been shown to have potent adjuvant activities, enhancing antigen-specific immune responses.
-
Drug development: As a potent FPPS inhibitor, this compound can serve as a lead compound for the development of novel therapeutics targeting the mevalonate pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound and other mevalonate pathway inhibitors.
Table 1: In Vitro Inhibition of FPPS by this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | FPPS | 90 |
Table 2: Adjuvant Effect of this compound in Mice
| Adjuvant | Antigen | IgG1 Titer (log10) | IgG2c Titer (log10) | Reference |
| Alum | OVA | ~4.5 | ~3.0 | |
| This compound | OVA | ~5.5 | ~5.0 |
Note: OVA (Ovalbumin) was used as the model antigen. Titers are approximate values derived from graphical data in the cited reference.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Protein Geranylgeranylation
This protocol describes how to assess the inhibitory effect of this compound on protein geranylgeranylation in cultured cells using Western blotting to detect the unprocessed form of a target protein.
Materials:
-
Cell line of interest (e.g., bone marrow-derived dendritic cells - BMDCs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Geranylgeranyl pyrophosphate (GGPP) (for rescue experiments)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a geranylgeranylated protein (e.g., anti-Rab5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
For rescue experiments, co-incubate cells with this compound and an excess of GGPP (e.g., 10 µM).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Rab5) overnight at 4°C. The unprocessed form of the protein will migrate slower.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the ratio of processed to unprocessed protein.
-
Protocol 2: In Vivo Evaluation of this compound as a Vaccine Adjuvant in Mice
This protocol outlines a general procedure for assessing the adjuvant properties of this compound in a mouse immunization model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Antigen (e.g., Ovalbumin - OVA)
-
This compound
-
Adjuvant control (e.g., Alum)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Blood collection supplies
-
ELISA plates and reagents for antibody titer determination
Procedure:
-
Vaccine Formulation:
-
Prepare vaccine formulations by mixing the antigen (e.g., 10 µg OVA) with the adjuvant (e.g., 20 µg this compound or Alum) in PBS. Prepare a control group with antigen only.
-
-
Immunization:
-
Immunize mice (n=5-8 per group) via intramuscular or subcutaneous injection with the prepared vaccine formulations on day 0.
-
Administer a booster immunization on day 14.
-
-
Blood Collection:
-
Collect blood samples from the mice via tail vein or retro-orbital bleeding at specified time points (e.g., days 14, 21, and 28).
-
-
Antibody Titer Measurement by ELISA:
-
Coat ELISA plates with the antigen (e.g., OVA) overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer.
-
Serially dilute the collected sera and add them to the wells.
-
Incubate, wash, and then add HRP-conjugated secondary antibodies specific for mouse IgG isotypes (e.g., IgG1 and IgG2c).
-
After incubation and washing, add a substrate solution and measure the absorbance.
-
Determine the antibody endpoint titers for each mouse.
-
-
Data Analysis:
-
Compare the antibody titers between the different adjuvant groups and the control group to evaluate the adjuvant effect of this compound.
-
Visualizations
Caption: Inhibition of FPPS by this compound in the mevalonate pathway.
Caption: Workflow for evaluating this compound as a vaccine adjuvant.
Caption: this compound inhibits Rab5 geranylgeranylation and function.
References
- 1. The mevalonate pathway is a drugga ... | Article | H1 Connect [archive.connect.h1.co]
- 2. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]
- 3. The Mevalonate Pathway Is a Druggable Target for Vaccine Adjuvant Discovery. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TH-Z93 solubility and stability issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TH-Z93. The information is tailored to address common solubility and stability issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lipophilic bisphosphonate that acts as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) with an IC50 of 90 nM. FPPS is a key enzyme in the mevalonate pathway. By inhibiting FPPS, this compound disrupts the synthesis of important isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTPases such as Ras, Rho, and Rac, which are essential for various cellular processes including cell signaling, proliferation, and survival.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in aqueous solutions?
The solubility of this compound in water is approximately 1.58 to 7.81 mg/mL (4.29 to 21.21 mM). To achieve this, the use of ultrasound, warming, and adjusting the pH to 9-10 with NaOH is recommended.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.
-
Cause A: Poor aqueous solubility. this compound is a lipophilic compound and has limited solubility in aqueous environments. Direct dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to crash out.
-
Solution:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration stock (e.g., 10 mM in DMSO) into your cell culture medium. A common practice is to first prepare an intermediate dilution in a small volume of serum-free medium, mix gently, and then add this to the final volume of complete medium.
-
Pre-warming: Pre-warm both the stock solution and the cell culture medium to 37°C before mixing. This can help prevent precipitation caused by temperature shock.
-
Vortexing during Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing, preventing localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically below 0.5% in cell-based assays, to avoid solvent-induced cytotoxicity.
-
-
-
Cause B: Interaction with media components. Components of the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Solution:
-
Serum Presence: The presence of serum (e.g., Fetal Bovine Serum) can sometimes help to stabilize hydrophobic compounds. If working in serum-free conditions, the risk of precipitation is higher.
-
Solubilizing Agents: For biochemical assays (not cell-based), consider the use of solubilizing agents like a low concentration of non-ionic surfactants (e.g., Tween-20, Triton X-100) or a carrier protein like bovine serum albumin (BSA).
-
-
Issue 2: Inconsistent or lower-than-expected activity in in vitro assays.
-
Cause A: Degradation of this compound in solution. Although stable when stored correctly, this compound may degrade over time in aqueous solutions at physiological temperatures.
-
Solution:
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.
-
Stability Check: If you suspect instability, you can perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
-
-
Cause B: Inaccurate dosing due to precipitation. If this compound has precipitated, the actual concentration of the soluble, active compound will be lower than intended.
-
Solution:
-
Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation (cloudiness or visible particles).
-
Centrifugation: If you observe precipitation, you can try to centrifuge the solution and use the supernatant, but be aware that the concentration will be unknown. It is better to optimize the solubilization method as described in Issue 1.
-
-
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Conditions/Notes |
| Solubility in Water | ~1.58 - 7.81 mg/mL | Requires sonication, warming, and pH adjustment to 9-10. |
| Molecular Weight | 368.26 g/mol | |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous sterile DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. e. Visually inspect the solution to ensure there is no undissolved material. f. Aliquot the stock solution into smaller, single-use volumes. g. Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: a. Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO. b. Prepare a series of intermediate dilutions of the this compound stock in serum-free cell culture medium. c. Prepare the final working concentrations by diluting the intermediate solutions into complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: a. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). b. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. d. Mix gently by pipetting to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of the Mevalonate Pathway by this compound.
Identifying and minimizing TH-Z93 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TH-Z93. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a lipophilic bisphosphonate compound. Its primary target is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][3] this compound is a potent inhibitor of FPPS with a reported IC50 value of 90 nM.[1][2]
Q2: What is the primary mechanism of action of this compound?
This compound inhibits FPPS, which catalyzes the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the prenylation of small GTPases, such as Rab, Rho, and Ras, which are critical for various cellular processes including protein trafficking and signal transduction. By inhibiting FPPS, this compound disrupts these processes.
Q3: Are there any known off-targets of this compound?
Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. However, as a bisphosphonate, it is important to consider potential off-target effects common to this class of drugs, such as effects on other enzymes in the mevalonate pathway or other phosphate-binding proteins. Further experimental validation is recommended to fully characterize the selectivity of this compound in your specific experimental system.
Q4: How can I confirm that this compound is engaging its target (FPPS) in my cells?
Target engagement of this compound with FPPS in a cellular context can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of FPPS in the presence and absence of this compound. Ligand binding stabilizes the target protein, leading to a shift in its melting temperature.
Troubleshooting Guides
Problem 1: I am not observing the expected downstream effects of FPPS inhibition (e.g., no change in protein prenylation).
-
Possible Cause 1: Insufficient intracellular concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. Measure the inhibition of protein prenylation (e.g., of Rab proteins) at various concentrations to establish an EC50 value.
-
-
Possible Cause 2: The experimental timeframe is too short to observe the downstream effects.
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing the desired phenotypic changes.
-
-
Possible Cause 3: The cell line is resistant to this compound.
-
Troubleshooting Step: Verify the expression level of FPPS in your cell line. Consider using a different cell line with known sensitivity to bisphosphonates as a positive control.
-
Problem 2: I am observing unexpected cellular phenotypes that may be due to off-target effects.
-
Possible Cause 1: this compound is inhibiting other enzymes in the mevalonate pathway.
-
Troubleshooting Step: Perform a rescue experiment by co-administering downstream metabolites of the mevalonate pathway, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP). If the off-target phenotype is rescued, it suggests the effect is on-pathway but may involve enzymes other than FPPS.
-
-
Possible Cause 2: this compound is interacting with other cellular proteins.
-
Troubleshooting Step 1: Kinome-wide screening. Although this compound is not a kinase inhibitor, performing a broad kinase scan can help rule out interactions with ATP-binding pockets of kinases, which can sometimes bind phosphate-containing molecules.
-
Troubleshooting Step 2: Chemical Proteomics. Utilize chemical proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) or photoreactive cross-linking, to identify cellular binding partners of this compound.
-
-
Possible Cause 3: The observed phenotype is due to cellular stress or toxicity.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration range at which this compound is toxic to your cells. Conduct experiments at non-toxic concentrations to minimize confounding effects.
-
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for FPPS Target Engagement
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Heating:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysate at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for FPPS.
-
Quantify the band intensities to determine the amount of soluble FPPS at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble FPPS against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. Dose-Response Study for FPPS Inhibition
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) for a fixed duration.
-
-
Endpoint Measurement:
-
Lyse the cells and measure the downstream effect of FPPS inhibition. A common readout is the inhibition of protein prenylation, which can be assessed by the electrophoretic mobility shift of unprenylated proteins (e.g., Rab proteins) on a Western blot.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
3. Cytotoxicity Assay (LDH Release Assay)
-
Cell Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations. Include a positive control for cytotoxicity (e.g., lysis buffer) and a negative control (vehicle).
-
-
LDH Measurement:
-
After the desired incubation time, collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
Plot the percentage of cytotoxicity against the this compound concentration to determine the toxic concentration range.
-
Data Presentation
Table 1: Example Data for this compound Dose-Response on FPPS Inhibition
| This compound Concentration (nM) | % Inhibition of Rab Prenylation (Mean ± SD) |
| 1 | 5.2 ± 1.8 |
| 10 | 25.6 ± 3.5 |
| 50 | 48.9 ± 4.1 |
| 100 | 75.3 ± 5.2 |
| 500 | 92.1 ± 2.9 |
| 1000 | 98.7 ± 1.5 |
Table 2: Example Data for this compound Cytotoxicity
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 1 | 2.1 ± 0.5 |
| 10 | 4.5 ± 1.2 |
| 50 | 15.8 ± 2.8 |
| 100 | 45.2 ± 5.6 |
| 200 | 85.7 ± 7.3 |
Visualizations
Caption: The Mevalonate Pathway and the inhibitory action of this compound on FPPS.
References
Technical Support Center: Troubleshooting Inconsistent Results in CDK Inhibitor Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with CDK (Cyclin-Dependent Kinase) inhibitors.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. Why am I observing variable IC50 values for my CDK inhibitor across different experiments?
Several factors can contribute to variability in IC50 values:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to CDK inhibitors due to their unique genetic backgrounds, proliferation rates, and expression levels of CDKs, cyclins, and endogenous inhibitors (e.g., p16, p21, p27).
-
Cell Passage Number: As cells are passaged, their characteristics can change, potentially altering their response to drug treatment. It is crucial to use a consistent and low passage number for experiments.
-
Assay-Specific Variability: The choice of cell viability assay can significantly impact the determined IC50 value. For instance, metabolic assays like the MTT assay can be confounded by drug-induced changes in cellular metabolism that do not necessarily reflect cell death.[1]
-
Compound Stability and Solubility: Poor solubility of the CDK inhibitor in the assay medium can lead to an inaccurate effective concentration.[2][3] Additionally, the stability of the compound in solution over the course of the experiment should be considered.
2. My CDK inhibitor shows unexpected toxicity in non-cancerous cell lines. What could be the cause?
Unanticipated toxicity in normal cells can arise from:
-
Off-Target Effects: The inhibitor may be acting on other kinases or cellular targets besides the intended CDK.[4][5] This is a known concern with many kinase inhibitors.
-
Pan-CDK Inhibition: Some inhibitors are not specific to a single CDK and can inhibit multiple CDKs, some of which are essential for the cell cycle of normal, proliferating cells.
-
High Compound Concentration: At high concentrations, even selective inhibitors can exhibit off-target activities. It is important to use a dose range that is relevant to the on-target potency.
Experimental Protocol-Related Issues
3. The results from my cell viability assay (e.g., MTT) are not correlating with other methods like cell counting or apoptosis assays. Why?
Discrepancies between different viability assays are a common issue. The MTT assay, which measures metabolic activity, can sometimes provide misleading results. For example:
-
CDK inhibitors are often cytostatic, meaning they halt cell proliferation without necessarily inducing cell death. An MTT assay might show a decrease in signal due to reduced proliferation, which could be misinterpreted as cytotoxicity.
-
The inhibitor itself might interfere with cellular metabolic pathways, leading to an over- or underestimation of cell viability.
It is always recommended to use multiple, complementary assays to assess cell viability and the mechanism of action of a compound.
4. How can I minimize variability in my cell-based assays?
To enhance the reproducibility of your experiments, consider the following:
-
Standardize Cell Culture Conditions: Maintain consistent cell densities, media formulations, and incubation times.
-
Optimize Compound Handling: Ensure complete solubilization of the inhibitor and use appropriate vehicle controls.
-
Assay-Specific Optimization: For each assay, optimize parameters such as cell seeding density, treatment duration, and reagent concentrations.
-
Regularly Authenticate Cell Lines: Periodically verify the identity of your cell lines to avoid cross-contamination.
Troubleshooting Guides
Problem: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting variability in IC50 measurements.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A flowchart for troubleshooting inconsistent IC50 values.
Data Presentation: Hypothetical IC50 Data
The following table illustrates how IC50 values for a hypothetical CDK inhibitor ("Compound-X") can vary under different experimental conditions.
| Cell Line | Assay Type | Seeding Density (cells/well) | Serum Concentration (%) | IC50 (µM) |
| MCF-7 | MTT | 5,000 | 10 | 1.2 |
| MCF-7 | MTT | 10,000 | 10 | 2.5 |
| MCF-7 | CellTiter-Glo | 5,000 | 10 | 0.8 |
| MCF-7 | MTT | 5,000 | 5 | 0.9 |
| MDA-MB-231 | MTT | 5,000 | 10 | 5.7 |
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Workflow for a Typical Cell Viability Assay
Caption: A generalized workflow for a cell viability experiment.
Signaling Pathway
Simplified CDK Signaling Pathway
The diagram below illustrates the central role of CDK4/6 in cell cycle progression, a common target for many CDK inhibitors.
Caption: The role of CDK4/6 in the G1-S cell cycle transition.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Optimizing Compound TH-Z93 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of in vivo dosage for the novel compound TH-Z93. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my first in vivo experiment with this compound?
Determining an appropriate starting dose is critical for the safety and efficacy of in vivo studies.[1] A common and recommended approach is to begin with a dose significantly lower than any level where toxicity has been observed. If prior toxicology data is available, the No Observed Adverse Effect Level (NOAEL) is a standard starting point.[1] If you have efficacy data from in vitro studies, you can use this to estimate a starting dose, though direct extrapolation is not always accurate. For converting a dose from one species to another, allometric scaling is a widely used method that accounts for differences in body surface area and metabolic rates.[2]
Q2: What is a dose-range finding study and why is it essential?
A dose-range finding study, also known as a dose-finding study, is a preliminary experiment to identify a range of doses that are both safe and potentially effective.[1][3] These studies are crucial in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without causing unacceptable toxicity. The data from these studies are foundational for designing more extensive preclinical trials.
Q3: What are the key considerations when designing a dose-response study for this compound?
A well-designed dose-response study is fundamental to understanding the relationship between the dose of this compound and its biological effect. Key considerations include:
-
Dose Levels: Select a range of doses that includes the MED and approaches the MTD.
-
Controls: Always include a vehicle-only control group to assess any effects of the formulation itself.
-
Animal Model: The chosen animal model should be relevant to the human condition you are studying.
-
Sample Size: An adequate number of animals per group is necessary to achieve statistical power.
-
Route of Administration: The route should be appropriate for the physicochemical properties of this compound and the desired therapeutic outcome.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| High toxicity and adverse effects observed, even at low doses. | Incorrect starting dose, species-specific sensitivity, or vehicle-related toxicity. | Review literature for species differences in metabolism. Consider a different, less sensitive species for initial studies. Run a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, more biocompatible formulations. |
| No significant therapeutic effect observed at any tested dose. | Poor bioavailability, rapid metabolism of the compound, or the compound may not be active in vivo. | Conduct a pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help determine if the compound is reaching the target tissue in sufficient concentrations. |
| Inconsistent or highly variable results between animals in the same dose group. | Variability in experimental technique, biological differences between individual animals, or instability of the dosing formulation. | Ensure all personnel are thoroughly trained on standardized procedures. Increase the sample size per group to improve statistical power. Ensure that animals are age- and weight-matched and are from a reliable supplier. |
| Injection site reactions (e.g., inflammation, necrosis). | Formulation issues such as non-physiological pH or high concentration. | Adjust the formulation to a more neutral pH and, if possible, make it isotonic. Reduce the volume and concentration by administering a larger volume of a more dilute solution within recommended limits for the chosen route. |
Experimental Protocols
Protocol: Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)
This protocol provides a general framework for determining the MTD of this compound.
1. Animal Model and Grouping:
-
Select a relevant animal model (e.g., C57BL/6 mice, 6-8 weeks old).
-
Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose escalation groups.
2. Dose Selection and Formulation:
-
Based on in vitro data or literature on similar compounds, select a starting dose.
-
Prepare a stock solution of this compound in a suitable, non-toxic vehicle. Prepare serial dilutions for each dose group.
3. Administration:
-
Administer this compound and vehicle via the selected route (e.g., intravenous, intraperitoneal, oral).
-
Ensure the administration volume is appropriate for the animal's weight.
4. Monitoring and Data Collection:
-
Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record body weight at baseline and at regular intervals (e.g., daily or every other day).
-
The MTD is often defined as the dose that causes no more than a 10-20% loss in body weight and no significant clinical signs of distress.
5. Data Analysis:
-
Plot the percentage change in body weight versus the dose.
-
Determine the highest dose that is well-tolerated according to your predefined criteria.
Quantitative Data Summary
The following table summarizes key parameters in dosage optimization studies:
| Parameter | Description | Typical Units | Importance |
| NOAEL | N o O bserved A dverse E ffect L evel: The highest dose at which no significant adverse effects were observed. | mg/kg | Crucial for determining a safe starting dose in preclinical and clinical studies. |
| MTD | M aximum T olerated D ose: The highest dose that can be administered without causing unacceptable toxicity. | mg/kg | Defines the upper limit of the therapeutic window. |
| MED | M inimum E ffective D ose: The lowest dose that produces the desired therapeutic effect. | mg/kg | Defines the lower limit of the therapeutic window. |
| Cmax | Maximum (peak) serum concentration that a drug achieves. | ng/mL | Indicates the rate of drug absorption. |
| Tmax | Time at which the Cmax is observed. | hours | Provides information on the rate of drug absorption. |
| AUC | A rea U nder the C urve: Represents the total drug exposure over time. | ng*h/mL | A key parameter for assessing bioavailability. |
Visualizations
Signaling Pathway of this compound (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, for example, by inhibiting a key kinase in the pathway.
References
How to address TH-Z93 cytotoxicity in cell culture
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using TH-Z93, a potent and selective covalent inhibitor, in cell culture. Given its mechanism as a covalent inhibitor, likely targeting transcriptional kinases such as CDK12/13, managing its cytotoxic effects is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit cytotoxicity?
This compound is a small molecule inhibitor that likely functions by forming a permanent, covalent bond with its target protein. Compounds in this class often target essential cellular machinery, such as cyclin-dependent kinases (CDKs) that regulate gene transcription.[1] The primary cytotoxicity of this compound is often an intended on-target effect, stemming from the complete and sustained inactivation of its target, which can lead to cell cycle arrest and apoptosis (programmed cell death).[2][3] However, off-target effects or excessive on-target activity at high concentrations can lead to generalized, non-specific cytotoxicity that can confound experimental results.
Q2: My cells are dying even at low nanomolar concentrations. What is the first troubleshooting step?
The most critical first step is to perform a comprehensive dose-response and time-course experiment.[4] This will allow you to determine the half-maximal inhibitory concentration (IC50) for your desired biological effect and the 50% cytotoxic concentration (CC50) in your specific cell line. The goal is to identify a "therapeutic window"—a concentration range that is effective for your experiment while minimizing excessive cell death.[5] It is also crucial to test the toxicity of the solvent (vehicle), typically DMSO, at the same concentrations used in your experiments to ensure it is not contributing to cell death.
Q3: How can I distinguish between targeted anti-proliferative effects and non-specific cytotoxicity?
Distinguishing between these effects involves a multi-pronged approach:
-
Time-Course Analysis: Non-specific cytotoxicity often manifests rapidly, while targeted effects like apoptosis may take longer (e.g., 24-72 hours) to become apparent.
-
Assay Choice: Use assays that can differentiate between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. For example, a cell counting assay (e.g., Trypan blue exclusion) can be run in parallel with a metabolic assay (e.g., MTT or CCK-8).
-
Mechanism-Specific Markers: Use techniques like Western blotting or flow cytometry to measure markers of apoptosis (e.g., cleaved Caspase-3) or cell cycle arrest (e.g., p21 levels). If this compound is inducing the expected molecular changes, the observed effect is more likely to be on-target.
Q4: Could my cell culture conditions be influencing the cytotoxicity of this compound?
Absolutely. Several factors can alter a cell line's sensitivity to a compound:
-
Cell Density: The number of cells seeded can affect the per-cell concentration of the compound. Always use a consistent seeding density.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their free concentration and mitigating toxicity.
-
Cell Passage Number: High-passage-number cells can undergo genetic drift, leading to altered sensitivity. Use cells within a consistent and low passage number range for reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell death in all treated wells, including low concentrations. | 1. Incorrect stock concentration.2. Solvent toxicity.3. High cell line sensitivity.4. Compound degradation or impurity. | 1. Verify stock concentration with a fresh dilution series.2. Run a vehicle-only control. Ensure the final DMSO concentration is non-toxic (typically <0.5%).3. Perform a dose-response assay starting from a very low concentration (e.g., picomolar range).4. Use a fresh aliquot of the compound; avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions.2. Inconsistent compound preparation.3. Assay variability. | 1. Standardize cell seeding density, passage number, and media components.2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.3. Ensure the cytotoxicity assay is robust and has a low coefficient of variation. |
| No observable effect at expected active concentrations. | 1. Compound is inactive.2. Cell line is resistant.3. Insufficient incubation time. | 1. Confirm compound activity with a positive control cell line if available.2. Test on a different, potentially more sensitive cell line.3. Extend the incubation period (e.g., from 24h to 48h or 72h) to allow for the biological effect to manifest. |
Quantitative Data Summary
The following tables provide reference data for standardizing your experimental setup.
Table 1: Maximum Recommended Solvent Concentrations for Cell Culture Note: Optimal concentration is cell-line dependent and should be validated.
| Solvent | Maximum Tolerated Concentration (Typical) |
| DMSO | 0.1% - 0.5% |
| Ethanol | 0.1% - 0.5% |
Table 2: Example Dose-Response Data for this compound This table is a template for presenting your own experimental results.
| This compound Conc. (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 1 | 98% | 95% | 90% |
| 10 | 90% | 75% | 60% |
| 50 | 65% | 50% (CC50) | 35% |
| 100 | 40% | 25% | 15% |
| 500 | 15% | 5% | 2% |
Key Experimental Protocols
Protocol: Dose-Response Cytotoxicity Assay using CCK-8/MTT
This protocol outlines the steps to determine the cytotoxic profile of this compound in a specific cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
Cell viability reagent (e.g., CCK-8 or MTT)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (and vehicle controls) to the respective wells. Include "medium only" wells as a background control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate further until crystals dissolve.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control wells: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % viability against the log of the this compound concentration to determine the CC50 value.
-
Visual Guides and Workflows
Diagrams
Caption: A standard workflow for determining the cytotoxic concentration (CC50).
Caption: On-target mechanism leading to apoptosis via transcription inhibition.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Lipophilic Bisphosphonates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of lipophilic bisphosphonates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of traditional bisphosphonates so low?
A1: Traditional bisphosphonates, such as alendronate and zoledronic acid, are hydrophilic and highly charged at physiological pH. This chemical nature leads to very poor oral bioavailability, typically between 0.6% and 1.5%[1]. Their poor lipophilicity prevents them from efficiently crossing the gastrointestinal epithelium via the transcellular route (through the cells), and their size and charge limit their absorption through the paracellular route (between the cells)[1].
Q2: What is the primary strategy for improving the oral bioavailability of bisphosphonates?
A2: The main strategy is to increase their lipophilicity, thereby promoting transcellular absorption. This is often achieved by creating lipophilic prodrugs, where the polar phosphonate groups are masked with lipophilic moieties. These prodrugs can more easily diffuse across the lipid membranes of intestinal cells. Once absorbed, the lipophilic groups are designed to be cleaved by endogenous enzymes, releasing the active bisphosphonate parent drug.
Q3: How do lipophilic bisphosphonates exert their therapeutic effect?
A3: Lipophilic nitrogen-containing bisphosphonates, much like their traditional counterparts, act by inhibiting the mevalonate pathway[2][3][4]. They specifically target and inhibit farnesyl diphosphate synthase (FPPS), a key enzyme in this pathway. This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. Disruption of this process in osteoclasts leads to their apoptosis and a reduction in bone resorption. In cancer cells, this can inhibit proliferation, survival, and metastasis.
Q4: My lipophilic bisphosphonate prodrug shows poor conversion to the active parent drug in vivo. What could be the issue?
A4: Incomplete or slow conversion of a prodrug can be due to several factors. The chemical linkage used to attach the lipophilic promoiety may be too stable and not readily cleaved by the relevant endogenous enzymes (e.g., esterases) in the target tissues or systemic circulation. The prodrug may also be rapidly eliminated from the body before conversion can occur. It is crucial to evaluate the stability of the prodrug in plasma and liver microsome preparations to assess its conversion rate and metabolic fate.
Q5: I am observing high variability in the oral bioavailability of my lipophilic bisphosphonate in animal studies. What are the potential causes?
A5: High variability in oral bioavailability can stem from several sources. The formulation of the compound can significantly impact its dissolution and absorption. Factors such as the fed or fasted state of the animals can also influence absorption, as food can affect gastric pH and emptying time. Additionally, inter-animal differences in metabolism and gastrointestinal physiology can contribute to variability. It is important to standardize the formulation, dosing conditions (e.g., fasting period), and animal characteristics (age, sex, strain) as much as possible.
Troubleshooting Guides
Issue 1: Low Permeability in In Vitro Assays (PAMPA/Caco-2)
-
Problem: Your novel lipophilic bisphosphonate shows low apparent permeability (Papp) in a Caco-2 cell assay or a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Possible Causes & Troubleshooting Steps:
-
Insufficient Lipophilicity: The modification may not have sufficiently increased the compound's lipophilicity to favor passive diffusion. Consider synthesizing derivatives with different or longer lipophilic chains.
-
Efflux Transporter Substrate: In a Caco-2 assay, the compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the apical (intestinal lumen) side. To test this, run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral (A-B) permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.
-
Poor Aqueous Solubility: Even lipophilic compounds need some aqueous solubility to be available for absorption. If the compound precipitates in the assay buffer, the measured permeability will be artificially low. Ensure the compound is fully dissolved in the donor compartment. It may be necessary to use a co-solvent (like DMSO), but keep the concentration low (typically <1%) to avoid affecting cell monolayer integrity.
-
Cell Monolayer Integrity: In a Caco-2 assay, ensure the cell monolayer is confluent and has good integrity. This can be verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements.
-
Issue 2: Difficulty in Quantifying Lipophilic Bisphosphonates in Biological Matrices
-
Problem: You are facing challenges in developing a sensitive and reproducible analytical method (e.g., LC-MS/MS) for your lipophilic bisphosphonate in plasma or urine.
-
Possible Causes & Troubleshooting Steps:
-
Poor Ionization and Chromatographic Retention: Despite being more lipophilic than their parent drugs, these compounds can still exhibit poor retention on standard reversed-phase HPLC columns and may ionize inefficiently.
-
Solution: Derivatization: A common and effective solution is chemical derivatization. Methylation of the phosphonate groups using reagents like trimethylsilyldiazomethane or diazomethane can neutralize the negative charges and increase hydrophobicity. This improves both chromatographic retention and mass spectrometric detection.
-
Matrix Effects: Biological samples like plasma contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.
-
Solution: Sample Preparation: Implement a robust sample preparation method to remove interfering substances. This could involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). An 'on-cartridge' derivatization during SPE can be a highly efficient strategy.
-
Internal Standard: Use a stable isotope-labeled internal standard of your analyte to compensate for variability in sample preparation and matrix effects.
-
Data Presentation
Table 1: Comparative Oral Bioavailability of Bisphosphonates and Their Lipophilic Derivatives/Formulations
| Compound | Parent Drug | Formulation/Modification | Animal Model | Oral Bioavailability (%) | Reference |
| Alendronate | - | Standard Oral Dose | Human | 0.76 | |
| Alendronate | - | Enteric-Coated Solid Lipid Nanoparticles | Rabbit | >5.6 (7.4-fold increase) | |
| Zoledronic Acid | - | Standard Oral Dose | Rat | 0.548 | |
| Zoledronic Acid | - | Ionic Complex with Lysine-Deoxycholic Acid | Rat | 6.76 |
Table 2: Comparative Pharmacokinetic Parameters of a Phosphonate Inhibitor (HEX) and its Lipophilic Prodrug (POMHEX) in Mice
| Parameter | Administration Route | Compound | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC₀₋₂₄ (µM*h) | Reference |
| Cmax, Tmax, AUC | Intravenous (IV) | HemiPOMHEX | 10 | 24.2 | 0.08 | 2.96 | |
| HEX | 10 | 34.7 | 0.08 | 29.7 | |||
| Intraperitoneal (IP) | HemiPOMHEX | 40 | 54.1 | 0.08 | 13.6 | ||
| HEX | 40 | 68.0 | 0.08 | 120 |
Note: HemiPOMHEX is an intermediate metabolite of the POMHEX prodrug.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane, simulating gastrointestinal absorption.
-
Prepare Lipid Solution: Prepare a solution of 1% lecithin in dodecane. Sonicate until fully mixed.
-
Prepare Buffer and Compound Solutions:
-
Use a phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the test compound stock solution in the PBS buffer to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (e.g., 0.5%).
-
-
Coat the Donor Plate: Using a pipette, gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the donor plate.
-
Prepare the Assay Plate:
-
Add 300 µL of the PBS buffer to each well of the acceptor plate.
-
Add 150-200 µL of the test compound solution to each well of the coated donor plate.
-
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembled plate at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.
-
Sample Collection and Analysis:
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the compound in each sample by LC-MS/MS.
-
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations measured in the donor and acceptor wells, considering the volumes and the surface area of the membrane.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive diffusion and active transport.
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for 21-24 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. Only use monolayers with high TEER values (e.g., ≥ 200 Ω·cm²), indicating good integrity.
-
Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
-
Protocol 3: Quantification of Bisphosphonates in Plasma by HPLC-MS/MS with Derivatization
This protocol outlines a general procedure for the quantitative analysis of bisphosphonates in plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard (a stable isotope-labeled analog of the analyte).
-
Add 200 µL of methanol and 50 µL of 10% trifluoroacetic acid to precipitate proteins.
-
Vortex and centrifuge the sample.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add 150 µL of trimethylsilyl diazomethane solution.
-
Incubate the mixture at 40°C for 1 hour with shaking to allow for the methylation of the phosphonate groups.
-
-
Sample Cleanup (Evaporation and Reconstitution):
-
Dry the derivatized sample under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., aqueous ammonium formate).
-
-
HPLC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the HPLC-MS/MS system.
-
Chromatography: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium formate) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the derivatized analyte and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known concentrations and quantify the analyte in the plasma samples by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations
Caption: Inhibition of the Mevalonate Pathway by Lipophilic Bisphosphonates.
Caption: Drug Discovery Workflow for Lipophilic Bisphosphonates.
References
- 1. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 2. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TH-Z93 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of TH-Z93, alongside troubleshooting for potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored under specific temperature conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for a maximum of six months, or at -20°C for up to one month. It is crucial to use the solution within these timeframes to ensure its potency and integrity in your experiments.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound can be dissolved in water. To prepare an aqueous stock solution, it is recommended to use ultrasonic agitation and warming. Additionally, adjusting the pH to 9 with NaOH may be necessary to achieve the desired concentration.
Q4: I'm observing inconsistent results in my experiments using a this compound stock solution. What could be the cause?
A4: Inconsistent results can arise from the degradation of your this compound stock solution. This can be due to improper storage temperatures, exceeding the recommended storage duration, or undergoing multiple freeze-thaw cycles. It is also possible that the compound is degrading due to exposure to unfavorable chemical conditions, such as a non-optimal pH.
Q5: How can I minimize the degradation of my this compound stock solution?
A5: To minimize degradation, strictly adhere to the recommended storage temperatures and durations. Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Ensure the pH of your final solution is compatible with the stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound due to improper storage. | Prepare a fresh stock solution from powder stored under recommended conditions. Ensure the stock solution has not exceeded its storage time and temperature limits. |
| Incompatibility with experimental buffer. | Check the pH and composition of your experimental buffer. Based on findings for similar bisphosphonates, alkaline conditions (pH ≥ 11) may promote degradation. | |
| Precipitate formation in stock solution | Poor solubility at the prepared concentration or temperature. | Before use, warm the stock solution to room temperature and vortex to ensure complete dissolution. If precipitation persists, sonication may be necessary. Consider preparing a more dilute stock solution. |
| Variability between experimental replicates | Inconsistent concentration of this compound due to incomplete dissolution or degradation. | Ensure the stock solution is homogenous before each use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Data Summary
This compound Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity water to achieve the target concentration.
-
Dissolution: To aid dissolution, use an ultrasonic water bath and gently warm the solution.
-
pH Adjustment: If necessary, adjust the pH of the solution to 9 using a dilute solution of NaOH while monitoring with a calibrated pH meter.
-
Sterilization: If the stock solution is intended for cell culture experiments, sterilize it by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes and store at -80°C or -20°C.
Protocol for a Forced Degradation Study of this compound
A forced degradation study can help identify the stability-indicating properties of this compound and its degradation products.
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable buffer (e.g., phosphate-buffered saline).
-
Stress Conditions: Expose the solutions to a range of stress conditions. It is advisable to include a control sample stored under optimal conditions.
-
Acidic/Basic Conditions: Adjust the pH of separate solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 11 with NaOH) conditions.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to a solution.
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose a solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Potential degradation pathway of this compound under alkaline conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound inhibits FPPS in the mevalonate pathway.
Technical Support Center: Overcoming Resistance to FPPS Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Farnesyl Pyrophosphate Synthase (FPPS) inhibitors, such as TH-Z93.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a lipophilic bisphosphonate that acts as a potent inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), with an IC50 of 90 nM.[1][2][3][4] FPPS is a key enzyme in the mevalonate pathway, which is responsible for the production of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for protein prenylation, a post-translational modification essential for the proper function and membrane localization of many proteins, including small GTPases involved in cell signaling, proliferation, and survival. By inhibiting FPPS, this compound disrupts these processes, leading to effects such as the induction of cancer cell apoptosis.
Q2: I'm observing a lack of efficacy or reduced potency of this compound in my experiments. What are the potential causes?
Reduced efficacy of an FPPS inhibitor like this compound can be attributed to several factors, broadly categorized as experimental variability or acquired cellular resistance.
-
Experimental Troubleshooting: Inconsistent results can arise from issues with compound solubility, cell health, or assay conditions. For a detailed guide on troubleshooting these general experimental issues, please refer to the "Troubleshooting Guide: Inconsistent Experimental Results."
-
Cellular Resistance Mechanisms: If experimental issues are ruled out, your cells may have developed resistance to the inhibitor. The primary mechanisms of resistance to FPPS inhibitors are detailed in the "Troubleshooting Guide: Investigating Cellular Resistance."
Q3: How can I determine if my cells have developed resistance to this compound?
The first step is to perform a dose-response curve with this compound on your experimental cells and compare it to a sensitive, parental cell line. A significant rightward shift in the IC50 value for your experimental cells suggests the development of resistance. Further investigation into the specific mechanism of resistance can be carried out using the protocols outlined in the "Experimental Protocols" section.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common experimental issues that can lead to perceived resistance to FPPS inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers lead to variable baseline metabolic activity. | Ensure a single-cell suspension before plating and use calibrated multichannel pipettes for seeding. |
| Compound precipitation: this compound is lipophilic and may have limited solubility in aqueous media. | Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells (typically <0.1%). Visually inspect for precipitates after dilution. | |
| Edge effects: Evaporation from wells on the perimeter of a microplate can concentrate the compound and affect cell health. | Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. | |
| Untreated control cells show low viability | Cell health issues: Cells may be unhealthy due to high passage number, contamination (e.g., mycoplasma), or suboptimal culture conditions. | Use low-passage cells, regularly test for mycoplasma, and ensure optimal growth conditions. |
| Incubator issues: Fluctuations in temperature or CO2 levels can stress cells. | Regularly calibrate and maintain your incubator. | |
| Inconsistent IC50 values across experiments | Compound degradation: Stability of this compound in culture media at 37°C over long incubation periods may be limited. | Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Variations in cell density: The cell number at the time of treatment can influence the apparent IC50. | Standardize the cell seeding density and treatment time point. |
Troubleshooting Guide: Investigating Cellular Resistance
If you suspect your cells have acquired resistance to this compound, this guide will help you investigate the potential mechanisms.
| Potential Resistance Mechanism | Experimental Question | Recommended Action |
| Upregulation of the Mevalonate Pathway | Are the genes in the mevalonate pathway, particularly FPPS, overexpressed in the resistant cells? | Perform quantitative PCR (qPCR) to compare the mRNA levels of FPPS and other key mevalonate pathway genes (e.g., HMGCR, GGPPS) between your resistant and sensitive cell lines. Refer to Protocol 1: Quantitative PCR (qPCR) for Mevalonate Pathway Gene Expression . |
| Target Alteration | Are there mutations in the FPPS gene in the resistant cells that could prevent this compound binding? | Sequence the coding region of the FPPS gene from your resistant and sensitive cells to identify any mutations. To confirm the functional impact of a mutation, you can use site-directed mutagenesis. Refer to Protocol 2: Site-Directed Mutagenesis of FPPS . |
| Reduced Intracellular Drug Concentration | Are the resistant cells actively pumping out this compound? | Investigate the expression and activity of common drug efflux pumps, such as P-glycoprotein (ABCB1). This can be done by qPCR, western blotting for the transporter protein, or by using a fluorescent substrate of the pump. |
| Is the cellular uptake of this compound impaired in resistant cells? | While direct measurement of intracellular this compound can be challenging, you can assess the functional consequence of FPPS inhibition, which is a reduction in protein prenylation. If prenylation is not inhibited in your treated resistant cells, it could indicate a problem with drug uptake or efflux. Refer to Protocol 3: Western Blot for Detecting Unprenylated Proteins . | |
| Bypass of FPPS Inhibition | Are the resistant cells utilizing alternative pathways to maintain protein prenylation? | Assess the levels of both farnesylation and geranylgeranylation in your resistant cells. A shift towards one type of prenylation might indicate a compensatory mechanism. Refer to Protocol 4: In Vitro Protein Prenylation Assay . |
| Overcoming Resistance | Can the resistance to this compound be overcome by co-treatment with another agent? | Design a synergy experiment to test the combination of this compound with other drugs, such as inhibitors of drug efflux pumps or other components of the mevalonate pathway. Refer to Protocol 5: Experimental Design for Synergy Testing . |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for Mevalonate Pathway Gene Expression
Objective: To quantify the mRNA expression levels of key genes in the mevalonate pathway.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., FPPS, HMGCR, GGPPS) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for a target gene or housekeeping gene, and SYBR Green master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and sensitive cells, normalized to the housekeeping gene.
Protocol 2: Site-Directed Mutagenesis of FPPS
Objective: To introduce specific mutations into the FPPS gene to study their effect on inhibitor binding.
Materials:
-
Plasmid DNA containing the wild-type FPPS coding sequence
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers that contain the desired mutation and anneal to the FPPS plasmid.
-
Mutagenesis PCR: Perform PCR using the FPPS plasmid as a template and the mutagenic primers to generate the mutated plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Verification: Isolate plasmid DNA from the resulting colonies and sequence the FPPS gene to confirm the presence of the desired mutation.
Protocol 3: Western Blot for Detecting Unprenylated Proteins
Objective: To assess the inhibition of protein prenylation by detecting the accumulation of unprenylated proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a prenylated protein (e.g., Rap1A, HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE. Unprenylated proteins often migrate slower than their prenylated counterparts, resulting in a visible band shift.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the upper, unprenylated band in treated cells indicates successful inhibition of prenylation.
Protocol 4: In Vitro Protein Prenylation Assay
Objective: To directly measure the farnesylation and geranylgeranylation of proteins in cell lysates.
Materials:
-
Cell lysate from sensitive and resistant cells
-
[³H]-FPP or [³H]-GGPP (radiolabeled isoprenoid donors)
-
Recombinant protein substrate (e.g., H-Ras for farnesylation, RhoA for geranylgeranylation)
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing cell lysate, the recombinant protein substrate, and either [³H]-FPP or [³H]-GGPP.
-
Incubation: Incubate the reaction at 37°C to allow for the transfer of the radiolabeled isoprenoid to the protein substrate.
-
Protein Precipitation: Precipitate the proteins to separate them from the unincorporated radiolabeled isoprenoids.
-
Quantification: Measure the radioactivity of the precipitated protein using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of the respective prenyltransferase.
Protocol 5: Experimental Design for Synergy Testing
Objective: To determine if the combination of this compound with another drug results in a synergistic, additive, or antagonistic effect.
Procedure:
-
Dose-Response Curves: Determine the IC50 values for this compound and the second drug individually.
-
Combination Matrix: Design a matrix of concentrations for both drugs, typically centered around their individual IC50 values.
-
Cell Treatment: Treat cells with the single agents and the combinations for a defined period.
-
Viability Assay: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Synergy Analysis: Analyze the data using software that can calculate a synergy score (e.g., using the Bliss independence or Loewe additivity models). A synergy score greater than 1 typically indicates a synergistic interaction.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental Sensitive Line | 95 ± 8 | 1 |
| Resistant Subclone 1 | 850 ± 42 | 8.9 |
| Resistant Subclone 2 | 1200 ± 97 | 12.6 |
Table 2: Example Synergy Analysis of this compound with a Synergistic Agent
| Combination | Bliss Synergy Score | Loewe Additivity Score | Interpretation |
| This compound + Drug X | 12.5 | 1.8 | Synergistic |
| This compound + Drug Y | 1.2 | 0.9 | Additive |
| This compound + Drug Z | -8.7 | 0.2 | Antagonistic |
Visualizations
Caption: Inhibition of FPPS by this compound in the Mevalonate Pathway.
Caption: Key Mechanisms of Resistance to FPPS Inhibitors.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
TH-Z93 experimental controls and best practices
Welcome to the technical support center for the experimental compound TH-Z93. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel receptor tyrosine kinase, TyrK3. By binding to the ATP-binding pocket of TyrK3's kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.
Q2: What is the recommended starting concentration for cell-based assays?
A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific experimental endpoint. We advise performing a dose-response curve to determine the IC50 value in your system of interest.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept below 0.1% to minimize solvent-induced toxicity.
Q4: Is this compound selective for TyrK3?
A4: this compound has been designed for high selectivity towards TyrK3. However, as with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. We recommend performing control experiments, such as using a structurally distinct TyrK3 inhibitor or a rescue experiment with a drug-resistant TyrK3 mutant, to validate the on-target effects.
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
-
Possible Cause 1: Inadequate Concentration. The concentration of this compound may be too low for your specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. We recommend testing concentrations from 10 nM to 10 µM.
-
-
Possible Cause 2: Compound Degradation. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the this compound stock solution. Ensure that stock solutions are stored at -20°C or -80°C.
-
-
Possible Cause 3: Cell Line Insensitivity. The chosen cell line may not express TyrK3 or may have a mutation that confers resistance to this compound.
-
Solution: Verify TyrK3 expression in your cell line using Western blot or qPCR. If possible, use a cell line with known sensitivity to this compound as a positive control.
-
Issue 2: High level of cell death or unexpected off-target effects.
-
Possible Cause 1: Concentration Too High. The concentration of this compound may be in the toxic range for your cells.
-
Solution: Lower the concentration of this compound. Refer to the dose-response curve to find a concentration that effectively inhibits the target without causing excessive toxicity.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.
-
Solution: Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution if necessary.
-
-
Possible Cause 3: Off-Target Kinase Inhibition. At higher concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes.
-
Solution: Use the lowest effective concentration possible. Validate key findings with a secondary, structurally unrelated inhibitor of TyrK3 or with genetic approaches like siRNA-mediated knockdown of TyrK3.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| IC50 (TyrK3 Kinase Assay) | 5 nM | N/A | Biochemical assay |
| IC50 (Cell Proliferation) | 50 nM | HEK293-TyrK3 | 72-hour incubation |
| Optimal Concentration Range | 25 nM - 200 nM | Various | For >80% target inhibition |
| Recommended Stock Solution | 10 mM | N/A | In DMSO |
| Storage Temperature | -20°C | N/A | Aliquoted stock solutions |
Experimental Protocols
Protocol 1: Western Blot Analysis of TyrK3 Pathway Inhibition
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand for TyrK3 (e.g., Growth Factor-X at 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-TyrK3, total TyrK3, phospho-ERK, and total ERK. Use a loading control such as GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Signaling pathway of TyrK3 and the inhibitory action of this compound.
Adjusting TH-Z93 treatment duration for optimal effect
Welcome to the technical support resource for TH-Z93. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the Cyclin-Dependent Kinase 9 (CDK9). By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a disruption in transcription elongation of key anti-apoptotic proteins like MCL-1. This ultimately induces apoptosis in sensitive cancer cell lines.
Q2: What is the recommended starting concentration and treatment duration for in vitro studies?
For initial screening in a new cell line, we recommend a concentration range of 10 nM to 1 µM. A standard treatment duration of 24 to 72 hours is typically sufficient to observe a significant biological effect. However, the optimal duration is highly dependent on the cell line's doubling time and intrinsic sensitivity.
Q3: My cells are not showing the expected level of apoptosis after 24 hours of this compound treatment. What should I do?
This is a common issue and can be addressed by systematically adjusting the treatment duration. We recommend performing a time-course experiment to determine the optimal endpoint. See the troubleshooting guide below for a detailed protocol. It is also possible that your cell line is resistant to this compound. Consider verifying target engagement by measuring the downstream marker, Phospho-Ser2 on RNA Pol II, via Western Blot.
Troubleshooting Guide: Suboptimal Efficacy
This guide addresses the issue of lower-than-expected efficacy after a standard 24-hour treatment with this compound.
Problem: Insufficient Apoptosis or Target Inhibition
If you observe minimal changes in cell viability or downstream pathway markers, the treatment duration may be too short for the biological effects to manifest in your specific model.
Recommended Action: Perform a Time-Course Experiment
A time-course experiment will help identify the optimal duration for observing the desired effect. We suggest testing multiple time points to capture the dynamics of the cellular response.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase and do not exceed 80% confluency by the final time point.
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM).
-
Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Lysis & Reading: At each time point, remove a plate from the incubator, allow it to equilibrate to room temperature, add the CellTiter-Glo® reagent, and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the luminescence readings to the vehicle control (0 nM) for each time point to determine the relative cell viability. Plot the results to identify the IC50 value at each duration.
Protocol 2: Western Blot for Downstream Target Modulation
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., at 10x the IC50 value) and a vehicle control.
-
Harvesting: Harvest cell lysates at different time points (e.g., 0, 2, 6, 12, 24 hours).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key downstream markers (e.g., Phospho-RNA Pol II Ser2, MCL-1) and a loading control (e.g., β-Actin).
-
Detection & Analysis: Use a secondary antibody and chemiluminescent substrate to visualize the bands. Quantify the band intensity and normalize to the loading control to assess the change in protein levels over time.
Data Presentation
Table 1: Effect of Treatment Duration on this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Doubling Time (Approx. hours) | IC50 after 24h (nM) | IC50 after 48h (nM) | IC50 after 72h (nM) |
| MV-4-11 | 24 | 25 | 12 | 8 |
| HeLa | 20 | 150 | 85 | 50 |
| A549 | 22 | 850 | 520 | 280 |
| MCF-7 | 30 | >1000 | 950 | 600 |
This table illustrates that the apparent potency (IC50) of this compound often increases with longer treatment durations. This is particularly evident in slower-growing cell lines like MCF-7.
Table 2: Time-Dependent Modulation of Downstream Markers in MV-4-11 Cells (Treated with 100 nM this compound)
| Time Point (hours) | p-RNA Pol II (% of Control) | MCL-1 Protein (% of Control) | Caspase-3 Cleavage (Fold Change) |
| 0 | 100% | 100% | 1.0 |
| 2 | 35% | 95% | 1.1 |
| 6 | 15% | 60% | 1.8 |
| 12 | 10% | 25% | 3.5 |
| 24 | <5% | <10% | 8.2 |
This data shows that inhibition of the direct target (p-RNA Pol II) occurs rapidly, while downstream effects like MCL-1 reduction and caspase cleavage take longer to become maximal.
Visualizations
Caption: Simplified signaling pathway for this compound action.
Caption: Experimental workflow for a time-course viability assay.
Caption: Troubleshooting flowchart for suboptimal this compound efficacy.
Validation & Comparative
A Comparative Guide: TH-Z93 vs. Zoledronate in Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two farnesyl pyrophosphate synthase (FPPS) inhibitors: TH-Z93 and zoledronate. By examining their mechanisms of action, inhibitory potency, physicochemical properties, and cellular effects, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.
Introduction to FPPS Inhibition
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTPases, such as Ras, Rho, and Rac, which play vital roles in cell signaling, proliferation, and survival. Inhibition of FPPS disrupts these cellular processes, making it an attractive target for therapeutic intervention in various diseases, including bone disorders and cancer.
Zoledronate is a third-generation, nitrogen-containing bisphosphonate widely used in the clinic to treat osteoporosis, Paget's disease, and cancer-related bone complications. Its high affinity for bone mineral ensures targeted delivery to sites of active bone remodeling. This compound is a more recently developed lipophilic bisphosphonate designed for potentially broader applications beyond bone, due to its improved membrane permeability.
Mechanism of Action
Both this compound and zoledronate are nitrogen-containing bisphosphonates that act as potent inhibitors of FPPS.[1] They function as pyrophosphate analogs, binding to the active site of the enzyme. The nitrogen atom within their structures mimics the carbocation intermediate of the natural substrate, geranyl pyrophosphate (GPP), leading to tight binding and inhibition of the enzyme.[1] This inhibition blocks the synthesis of FPP and GGPP, leading to an accumulation of the upstream substrate, isopentenyl pyrophosphate (IPP), and a reduction in protein prenylation.[2][3]
The primary distinction in their molecular interaction lies in their side chains. Zoledronate's imidazole ring interacts with key residues in the FPPS active site.[1] this compound possesses an n-hexyl side chain that binds to a hydrophobic cleft in the enzyme, contributing to its inhibitory activity.
Comparative Data
Physicochemical Properties
A key differentiator between this compound and zoledronate is their lipophilicity. This compound is designed as a lipophilic bisphosphonate to enhance its ability to cross cell membranes, potentially enabling its use in a wider range of tissues beyond bone. Zoledronate, on the other hand, is highly hydrophilic, which contributes to its rapid renal clearance and high affinity for the bone matrix.
| Property | This compound | Zoledronate | Reference(s) |
| Description | Lipophilic bisphosphonate | Hydrophilic, nitrogen-containing bisphosphonate | |
| Calculated logP (clogP) | Not explicitly reported, but described as significantly more hydrophobic than zoledronate. | -4.3 |
In Vitro Inhibitory Potency
| Parameter | This compound | Zoledronate | Reference(s) |
| Enzymatic IC50 | 90 nM | ~4.1 nM (with preincubation) |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and preincubation times.
Cellular Activity
The increased lipophilicity of compounds like this compound is expected to translate to enhanced cellular potency compared to the more polar zoledronate, which has poor cell membrane permeability.
While direct comparative EC50 values for this compound and zoledronate on the same cell lines are not available, studies on analogous lipophilic bisphosphonate prodrugs have shown significantly greater potency in cell-based assays compared to zoledronate. For instance, a prodrug of a this compound analog demonstrated EC50 values that were, on average, 796-fold lower for hematopoietic cells and 27-fold lower for non-hematopoietic cells than those of zoledronic acid. This suggests that the enhanced cellular uptake of lipophilic bisphosphonates leads to more potent inhibition of the downstream effects of FPPS in a cellular context.
Signaling Pathways and Experimental Workflows
Mevalonate Pathway and FPPS Inhibition
The following diagram illustrates the central role of FPPS in the mevalonate pathway and the point of inhibition by this compound and zoledronate.
Caption: Inhibition of FPPS by this compound and zoledronate in the mevalonate pathway.
Experimental Workflow for FPPS Inhibition Assay
A common workflow to determine the in vitro inhibitory potency of compounds against FPPS is outlined below.
Caption: General workflow for an enzymatic FPPS inhibition assay.
Experimental Protocols
Enzymatic FPPS Inhibition Assay
This protocol is a representative method for determining the IC50 value of an inhibitor against purified FPPS.
1. Reagents and Materials:
-
Purified recombinant human FPPS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Substrates: Geranyl pyrophosphate (GPP) and [1-¹⁴C]isopentenyl pyrophosphate ([¹⁴C]IPP)
-
Inhibitors: this compound and zoledronate, serially diluted in assay buffer
-
Stop Solution: 6 M HCl
-
Scintillation Cocktail
-
96-well microplates
2. Procedure:
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 70 µL of assay buffer containing the purified FPPS enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate mix containing GPP and [¹⁴C]IPP.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Transfer the reaction mixture to a tube containing 1 mL of butanol and vortex to extract the radiolabeled FPP.
-
Centrifuge to separate the phases and transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of FPPS inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay for FPPS Inhibition (Assessment of Protein Prenylation)
This protocol describes a method to assess the downstream cellular effects of FPPS inhibition by measuring the accumulation of unprenylated proteins.
1. Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound and zoledronate
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against an unprenylated form of a small GTPase (e.g., unprenylated Rap1A)
-
Secondary antibody conjugated to HRP
-
Western blotting reagents and equipment
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or zoledronate for a specified time (e.g., 24-72 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the unprenylated protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensity of the unprenylated protein relative to a loading control (e.g., GAPDH or β-actin).
-
Compare the levels of unprenylated protein in treated cells to untreated controls to assess the extent of FPPS inhibition.
Conclusion
This compound and zoledronate are both highly potent inhibitors of FPPS, a key enzyme in the mevalonate pathway. The primary distinction between these two compounds lies in their physicochemical properties and, consequently, their cellular activities.
-
Zoledronate is a well-established, hydrophilic bisphosphonate with a strong affinity for bone, making it highly effective for bone-related disorders. Its poor membrane permeability, however, may limit its efficacy in non-skeletal tissues.
-
This compound is a lipophilic bisphosphonate designed for improved cell permeability. This characteristic is expected to result in greater cellular potency and a broader potential for therapeutic applications beyond bone, including in oncology.
The choice between this compound and zoledronate for research and development will depend on the specific therapeutic goal. For bone-targeted applications, zoledronate remains a clinically validated and effective agent. For applications requiring systemic exposure and activity in soft tissues, the enhanced lipophilicity and cellular potency of this compound and similar lipophilic bisphosphonates present a promising avenue for further investigation. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these FPPS inhibitors.
References
A Comparative Analysis of TH-Z93 and Other Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TH-Z93, a novel farnesyl pyrophosphate synthase (FPPS) inhibitor, with other established FPPS inhibitors. The information is supported by available preclinical data and detailed experimental methodologies to assist researchers in evaluating its potential applications.
Introduction to FPPS Inhibition
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for the synthesis of isoprenoid precursors essential for various cellular processes. These precursors, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac. These proteins play a crucial role in cell signaling, proliferation, and survival. Inhibition of FPPS disrupts these processes, making it an attractive target for therapeutic intervention in diseases characterized by excessive cell proliferation or activity, such as osteoporosis and cancer.[1][2] Nitrogen-containing bisphosphonates (N-BPs) are a well-established class of drugs that target FPPS.[3][4]
This compound: A Novel FPPS Inhibitor
This compound is a potent, lipophilic bisphosphonate that has been identified as an inhibitor of FPPS. Its lipophilicity suggests it may have different pharmacokinetic properties compared to more hydrophilic bisphosphonates, potentially allowing for better penetration into soft tissues. A key application that has emerged for rationally designed bisphosphonates like this compound is their use as vaccine adjuvants.
In Vitro Efficacy Comparison
The in vitro efficacy of FPPS inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the FPPS enzyme. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (nM) | Reference |
| This compound | 90 | |
| Zoledronic Acid | 3 | |
| Risedronate | 3.9 - 100 | |
| Alendronate | 460 | |
| Ibandronate | Not Found | |
| Pamidronate | 500 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources and should be considered for comparative purposes.
Mechanism of Action as a Vaccine Adjuvant
Recent studies have elucidated the mechanism by which FPPS inhibitors can act as potent vaccine adjuvants. By inhibiting FPPS in antigen-presenting cells (APCs), these compounds lead to the accumulation of isopentenyl pyrophosphate (IPP) and a reduction in geranylgeranyl pyrophosphate (GGPP). This disruption of the mevalonate pathway inhibits the geranylgeranylation of small GTPases, such as Rab5, which are crucial for endosomal maturation. The resulting arrested endosomal maturation leads to prolonged antigen retention within the APCs, enhancing antigen presentation to T cells and subsequently boosting T cell activation and the overall adaptive immune response. This mechanism is independent of conventional "danger sensing" pathways often triggered by other adjuvants.
Experimental Protocols
In Vitro FPPS Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FPPS.
Principle: The assay measures the activity of recombinant FPPS by quantifying the amount of product formed (farnesyl pyrophosphate) from the substrates isopentenyl pyrophosphate (IPP) and geranylgeranyl pyrophosphate (GPP). The inhibition of this reaction by a test compound is measured.
Materials:
-
Recombinant human FPPS enzyme
-
Isopentenyl pyrophosphate (IPP)
-
Geranylgeranyl pyrophosphate (GPP)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
Test compounds (e.g., this compound, Zoledronic acid)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, recombinant FPPS enzyme, and the test compound dilutions.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates (IPP and GPP).
-
Incubate the reaction for a set time (e.g., 20 minutes) at 37°C.
-
Stop the reaction and add the detection reagent to quantify the amount of inorganic phosphate released, which is proportional to the enzyme activity.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Vaccine Adjuvant Efficacy Study (Ovalbumin Model)
Objective: To evaluate the in vivo efficacy of this compound as a vaccine adjuvant.
Animal Model: C57BL/6 mice.
Materials:
-
Ovalbumin (OVA) antigen
-
This compound (adjuvant)
-
Control adjuvant (e.g., Alum)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Materials for blood collection
-
ELISA plates and reagents for antibody titer determination
-
ELISpot plates and reagents for T-cell response measurement
Procedure:
-
Immunization:
-
Prepare vaccine formulations by mixing OVA with either PBS (antigen alone), a control adjuvant, or this compound.
-
Divide mice into groups and immunize them subcutaneously or intramuscularly with the different vaccine formulations.
-
A typical prime-boost strategy involves an initial immunization followed by a booster shot 2-3 weeks later.
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., 2 and 4 weeks post-boost) to measure antibody responses.
-
At the end of the study, sacrifice the mice and harvest spleens for the analysis of T-cell responses.
-
-
Measurement of Humoral Immune Response (ELISA):
-
Coat ELISA plates with OVA antigen.
-
Add serially diluted serum samples from the immunized mice.
-
Detect bound OVA-specific antibodies using an enzyme-linked secondary antibody.
-
Quantify the antibody titers based on the absorbance values.
-
-
Measurement of Cellular Immune Response (ELISpot):
-
Isolate splenocytes from the immunized mice.
-
Stimulate the splenocytes in vitro with OVA in ELISpot plates pre-coated with anti-cytokine (e.g., IFN-γ, IL-4) capture antibodies.
-
After incubation, detect the secreted cytokines using a biotinylated detection antibody and an enzyme-substrate system.
-
Count the number of spots, where each spot represents a cytokine-secreting cell.
-
Data Analysis: Compare the antibody titers and the number of cytokine-producing T-cells between the different treatment groups to assess the adjuvant effect of this compound.
Visualizations
Caption: Signaling pathway of FPPS inhibition.
Caption: Experimental workflow for efficacy comparison.
Conclusion
This compound is a potent inhibitor of FPPS with an IC50 in the nanomolar range, comparable to some established bisphosphonates. Its primary characterized application appears to be as a vaccine adjuvant, where its mechanism of action involves the disruption of the mevalonate pathway in antigen-presenting cells, leading to enhanced antigen presentation and a more robust immune response. While in vitro data demonstrates its potency as an FPPS inhibitor, further in vivo studies are required to directly compare its efficacy against other FPPS inhibitors in disease models such as osteoporosis or cancer. The provided experimental protocols offer a framework for conducting such comparative efficacy studies. Researchers and drug developers should consider the unique lipophilic nature of this compound and its potential for applications beyond bone resorption, particularly in the field of vaccinology and immunotherapy.
References
- 1. Farnesyl diphosphate synthase is involved in the resistance to zoledronic acid of osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
TH-Z93: A Comparative Guide to its Potency and Efficacy as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and efficacy of TH-Z93, a novel vaccine adjuvant, with other alternatives. The information presented is supported by available experimental data to aid in the evaluation of this compound for research and development purposes.
Potency Comparison: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
This compound is a lipophilic bisphosphonate that exerts its adjuvant effect through the inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. The potency of this compound and other nitrogen-containing bisphosphonates (N-BPs) as FPPS inhibitors is summarized in the table below.
| Compound Name | Chemical Class | FPPS IC50 (nM) | Notes |
| This compound | Lipophilic Bisphosphonate | 90 | A novel, rationally designed FPPS inhibitor. |
| Zoledronic Acid | Bisphosphonate | 3 | Considered one of the most potent N-BPs.[1] |
| Risedronate | Bisphosphonate | - | Frequently cited as a highly potent N-BP. |
| Alendronate | Bisphosphonate | - | A commonly used N-BP. |
| Pamidronate | Bisphosphonate | - | An earlier generation N-BP. |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Efficacy Comparison: Adjuvant Activity in Preclinical Models
This compound has demonstrated significant potential as a vaccine adjuvant, enhancing both humoral and cellular immune responses. While direct head-to-head quantitative comparisons with other adjuvants in the same study are limited in the public domain, this section provides a qualitative comparison based on available information.
| Adjuvant | Mechanism of Action | Reported Efficacy in Influenza Vaccine Models |
| This compound | FPPS inhibitor (Mevalonate Pathway) | Induces potent adjuvant responses, leading to increased antibody titers and avidity. Has shown strong prophylactic effects in a pathogenic influenza model. |
| Zoledronic Acid | FPPS inhibitor (Mevalonate Pathway) | Patented for use as a vaccine adjuvant, demonstrating an ability to enhance antigen-specific humoral immune responses, with effects close to that of an aluminum adjuvant.[2] |
| Statins (e.g., Simvastatin) | HMG-CoA reductase inhibitor (Mevalonate Pathway) | Reported to act as a potent vaccine adjuvant against influenza, increasing antigen presentation and T-cell activation in vivo. |
| Aluminum Salts (Alum) | Depot effect, inflammasome activation | The most commonly used adjuvant in human vaccines. Induces a Th2-biased immune response. |
| MF59 | Oil-in-water emulsion | Licensed for use in human influenza vaccines. Induces a strong and broad immune response. |
| GLA-SE | TLR4 agonist in a stable emulsion | A clinical-stage adjuvant that promotes strong Th1 responses. |
Experimental Protocols
In Vitro FPPS Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of compounds against FPPS.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human FPPS.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., Malachite Green for phosphate detection)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the FPPS enzyme to each well.
-
Add the diluted test compound to the respective wells.
-
Initiate the enzymatic reaction by adding the substrates (IPP and DMAPP).
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction and add the detection reagent to measure the amount of pyrophosphate produced.
-
Read the absorbance using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Adjuvant Efficacy Study in a Mouse Influenza Vaccine Model (Representative Protocol)
This protocol provides a representative workflow for evaluating the in vivo efficacy of a vaccine adjuvant.[3][4]
Objective: To assess the ability of an adjuvant to enhance the protective immune response to an influenza vaccine in mice.
Materials:
-
Animals: BALB/c mice (female, 6-8 weeks old).[3]
-
Antigen: Inactivated split influenza virus (e.g., A/H1N1).
-
Adjuvant: Test adjuvant (e.g., this compound) and control adjuvants (e.g., Alum).
-
Vehicle: Phosphate-buffered saline (PBS).
-
Syringes and needles for immunization.
-
Equipment for blood collection and processing.
-
Reagents and kits for immunological assays (e.g., ELISA for antibody titers, ELISpot for T-cell responses).
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Vaccine alone, Vaccine + this compound, Vaccine + Alum, PBS control).
-
Immunization:
-
Prepare vaccine formulations by mixing the influenza antigen with the respective adjuvants or PBS.
-
Immunize mice via the desired route (e.g., intramuscularly) on day 0 and provide a booster immunization on day 21.
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., pre-immunization, 2 weeks post-boost) to measure antibody responses.
-
-
Immunological Analysis:
-
Antibody Titers: Measure influenza-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA.
-
Hemagglutination Inhibition (HI) Assay: Determine the functional antibody titers that can inhibit virus-induced hemagglutination.
-
T-cell Responses (Optional): Isolate splenocytes and perform ELISpot or intracellular cytokine staining to measure antigen-specific T-cell responses (e.g., IFN-γ production).
-
-
Challenge Study (Optional):
-
At a specified time post-vaccination, challenge the mice with a lethal dose of live influenza virus.
-
Monitor the mice for weight loss and survival for a defined period (e.g., 14 days).
-
-
Data Analysis: Analyze the data statistically to compare the immune responses and protection levels between the different groups.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mevalonate pathway targeted by this compound and a typical experimental workflow for evaluating vaccine adjuvants.
Caption: Mevalonate pathway and the target of this compound.
Caption: Experimental workflow for adjuvant evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103768595A - Zoledronic acid adjuvant and vaccine containing same - Google Patents [patents.google.com]
- 3. Response of BALB/c mice to a monovalent influenza A (H1N1) 2009 split vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AS03-Adjuvanted, Very-Low-Dose Influenza Vaccines Induce Distinctive Immune Responses Compared to Unadjuvanted High-Dose Vaccines in BALB/c Mice [frontiersin.org]
Validating TH-Z93 as a Selective FPPS Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TH-Z93, a lipophilic bisphosphonate inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), with other established FPPS inhibitors. The objective is to furnish researchers with the necessary data and methodologies to validate this compound as a selective research tool for studying the mevalonate pathway and its role in various disease models.
Introduction to FPPS Inhibition
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl pyrophosphate (FPP). FPP is a precursor for the synthesis of cholesterol, steroid hormones, and non-sterol isoprenoids essential for protein prenylation. Inhibition of FPPS disrupts these processes, making it a key target in the development of therapeutics for bone resorption diseases, cancer, and certain infectious diseases. Nitrogen-containing bisphosphonates (N-BPs) are a well-established class of FPPS inhibitors. However, their high affinity for bone mineral limits their application in soft-tissue tumors. This has spurred the development of lipophilic bisphosphonates, such as this compound, and non-bisphosphonate allosteric inhibitors.
This compound: A Lipophilic Bisphosphonate FPPS Inhibitor
This compound is a lipophilic bisphosphonate that has been identified as a potent inhibitor of FPPS with an IC50 of 90 nM. Its lipophilic nature suggests potentially improved cell permeability and distribution to soft tissues compared to traditional N-BPs. This guide will delve into the experimental data and protocols required to validate its efficacy and selectivity as a research tool.
Comparative Performance of FPPS Inhibitors
To objectively assess the utility of this compound, its performance is compared against well-characterized FPPS inhibitors, including the widely used nitrogen-containing bisphosphonates, Zoledronate and Alendronate, and another lipophilic bisphosphonate, BPH-715.
| Inhibitor | Type | Target(s) | IC50 (FPPS) | Key Characteristics |
| This compound | Lipophilic Bisphosphonate | FPPS | 90 nM | Potent FPPS inhibition; lipophilic nature may enhance soft tissue penetration. |
| Zoledronate | Nitrogen-containing Bisphosphonate | FPPS | ~3 nM - 15 µM | Highly potent FPPS inhibitor with strong bone-targeting properties.[1] |
| Alendronate | Nitrogen-containing Bisphosphonate | FPPS | 460 nM - 1700 nM | A specific, nanomolar inhibitor of FPPS.[2] |
| BPH-715 | Lipophilic Bisphosphonate | FPPS/GGPPS | ~100-200 nM (cell growth inhibition) | A dual inhibitor of FPPS and GGPPS, demonstrating potent tumor cell growth inhibition.[3] |
Experimental Protocols for Validation
FPPS Enzymatic Assay for IC50 Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against FPPS.
Materials:
-
Recombinant human FPPS enzyme
-
Substrates: Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
Test compound (e.g., this compound) and control inhibitors
-
Detection reagent (e.g., Malachite Green for phosphate detection)
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the FPPS enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrates (IPP and DMAPP).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of pyrophosphate produced using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Profiling: FPPS vs. GGPPS
To validate this compound as a selective FPPS inhibitor, its activity against the closely related enzyme Geranylgeranyl Pyrophosphate Synthase (GGPPS) must be assessed. The IC50 for GGPPS is determined using a similar enzymatic assay, substituting GGPPS for FPPS and using appropriate substrates. A significantly higher IC50 for GGPPS compared to FPPS would indicate selectivity.
Cellular Assay: Western Blot for Protein Prenylation
FPPS inhibition leads to a decrease in farnesylated and geranylgeranylated proteins. This can be assessed by observing the accumulation of unprenylated forms of small GTPases like Ras and Rho.
Materials:
-
Cancer cell line (e.g., B16-OVA melanoma)
-
This compound and control inhibitors
-
Cell lysis buffer
-
Antibodies: anti-unprenylated Ras, anti-unprenylated Rho, anti-total Ras, anti-total Rho, and a loading control (e.g., anti-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or control inhibitors for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against unprenylated and total Ras/Rho, followed by the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of unprenylated to total protein.
In Vivo Efficacy: Xenograft Mouse Model
The anti-tumor efficacy of this compound can be evaluated in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell line (e.g., B16-OVA melanoma)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or weekly).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizing the Mechanism of Action
To understand the biological context of FPPS inhibition by this compound, the following diagrams illustrate the relevant signaling pathway and a conceptual experimental workflow.
Caption: The Mevalonate Pathway and the site of inhibition by this compound.
Caption: A logical workflow for the validation of this compound as a selective FPPS inhibitor.
Conclusion
This compound presents itself as a promising research tool for investigating the roles of FPPS in cellular processes and disease models, particularly in contexts where soft tissue activity is desirable. This guide provides a framework for its validation by comparing its potency to established inhibitors and outlining the essential experimental protocols. A thorough characterization of its selectivity for FPPS over GGPPS is paramount to its validation as a selective research tool. The provided methodologies for enzymatic, cellular, and in vivo assays will enable researchers to generate the necessary data to confidently utilize this compound in their studies.
References
- 1. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylgeranyl Diphosphate Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Covalent CDK7 Inhibitors: A Comparative Analysis of Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and cross-reactivity profiles of covalent cyclin-dependent kinase 7 (CDK7) inhibitors. As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a significant target in oncology.[1][2] Covalent inhibitors, which form a permanent bond with their target, offer high potency. However, their potential for off-target activity necessitates a thorough understanding of their selectivity. This document focuses on a comparative analysis of the first-in-class covalent CDK7 inhibitor, THZ1, and a more selective successor, YKL-5-124, providing a framework for evaluating similar compounds such as TH-Z93.
Biochemical Potency and Selectivity
The efficacy and safety of a targeted inhibitor are determined by its potency against the intended target and its selectivity over other kinases. Off-target inhibition can lead to unforeseen side effects and complicate the interpretation of experimental results. The following table summarizes the biochemical activity of THZ1 and YKL-5-124 against CDK7 and other closely related kinases.
| Inhibitor | Type | CDK7 IC50/Kd | Selectivity Profile |
| THZ1 | Covalent | 3.2 nM (IC50)[1] | Also inhibits CDK12 and CDK13.[1][3] |
| YKL-5-124 | Covalent | 9.7 nM (IC50 for CDK7/Mat1/CycH), 53.5 nM (IC50 for CDK7) | >100-fold selective over CDK2 and CDK9; inactive against CDK12 and CDK13. |
Key Observations:
-
While both THZ1 and YKL-5-124 are potent inhibitors of CDK7, YKL-5-124 demonstrates significantly higher selectivity.
-
A major liability of THZ1 is its potent inhibition of CDK12 and CDK13, which can confound studies aimed at understanding the specific roles of CDK7.
-
YKL-5-124's lack of activity against CDK12 and CDK13 makes it a more precise tool for dissecting CDK7-specific functions.
Experimental Protocols
The determination of inhibitor specificity and cross-reactivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments used to characterize covalent CDK7 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol:
-
Kinase Reaction Setup: Purified recombinant CDK7/Cyclin H/MAT1 complex is incubated with a kinase buffer containing ATP and a substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., THZ1 or YKL-5-124) is added to the kinase reaction. A DMSO control is included.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using methods such as radioactive ATP (³²P-ATP) followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Kinome-Wide Selectivity Profiling (KinomeScan™)
This method assesses the binding of an inhibitor to a large panel of kinases, providing a broad view of its selectivity.
Protocol:
-
Assay Principle: The KinomeScan™ assay is a competition binding assay. An immobilized active-site directed ligand is used to capture the kinase of interest, which is fused to a DNA tag. The test compound is added and competes with the immobilized ligand for binding to the kinase.
-
Incubation: The kinase, test compound, and immobilized ligand are incubated to allow for binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the inhibitor, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. Selectivity scores (e.g., S-score) can be calculated to quantify the overall selectivity of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action and evaluation of these inhibitors.
Caption: CDK7's dual role in transcription and cell cycle, and inhibitor targets.
Caption: Workflow for assessing inhibitor selectivity using KinomeScan.
Conclusion
The analysis of cross-reactivity and specificity is paramount in the development and application of targeted inhibitors. The comparison between THZ1 and YKL-5-124 highlights the successful effort in medicinal chemistry to improve selectivity and thereby create more precise chemical probes and potential therapeutics. For any novel covalent CDK7 inhibitor, such as this compound, a similar rigorous evaluation of its kinome-wide selectivity is essential to understand its biological effects and to guide its use in research and clinical development. The methodologies and comparative data presented in this guide offer a robust framework for such an analysis.
References
Lipophilic vs. Traditional Bisphosphonates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lipophilic and traditional bisphosphonates, supported by experimental data. The enhanced lipophilicity of newer bisphosphonates represents a significant advancement, overcoming key limitations of traditional therapies, particularly in oncology.
Traditional bisphosphonates, such as zoledronic acid, are highly polar molecules. This characteristic leads to rapid renal clearance and high affinity for bone mineral, making them effective for treating bone disorders like osteoporosis and bone metastases. However, their polarity limits their ability to cross cell membranes, restricting their therapeutic potential for tumors outside the bone matrix.[1][2][3] Lipophilic bisphosphonates have been engineered to address this limitation, demonstrating superior cellular uptake and broader anti-cancer activity.[4][5]
Key Advantages of Lipophilic Bisphosphonates
The primary advantage of lipophilic bisphosphonates lies in their improved ability to penetrate cell membranes and achieve higher intracellular concentrations in non-bone tissues. This enhanced bioavailability leads to more potent inhibition of their molecular target, farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rab. Disruption of these signaling proteins, critical for cell growth, survival, and motility, ultimately leads to apoptosis in cancer cells.
This guide will delve into the experimental data that substantiates these advantages, presenting a clear comparison of the performance of lipophilic bisphosphonates against their traditional counterparts.
Data Presentation: In Vitro Efficacy
The superior anti-cancer activity of lipophilic bisphosphonates is evident in their lower IC50 values across various cancer cell lines. The following tables summarize the 50% inhibitory concentrations (IC50) for the lipophilic bisphosphonate BPH1222 compared to the traditional bisphosphonate zoledronic acid.
Table 1: IC50 Values in Melanoma Cell Lines (72h treatment)
| Cell Line | Mutation Status | BPH1222 (µM) | Zoledronic Acid (µM) |
| A375 | BRAF mutant | ~5 | >50 |
| WM35 | BRAF mutant | ~10 | >50 |
| A2058 | BRAF/PTEN mutant | ~5 | ~25 |
| WM239 | BRAF/PTEN mutant | ~10 | ~40 |
| M24met | NRAS mutant | ~25 | ~10 |
| WM3060 | NRAS mutant | ~20 | ~30 |
| MEWO | Wild-type | ~15 | ~40 |
| VM47 | Wild-type | ~20 | ~50 |
Table 2: IC50 Values in Lung Cancer Cell Lines
| Cell Line | BPH1222 (µM) | Zoledronic Acid (µM) | Reference |
| A549 | Data not available | ~10-100 | |
| H1650 | Data not available | Data not available |
Table 3: IC50 Values in Colorectal Cancer Cell Lines
| Cell Line | BPH1222 (µM) | Zoledronic Acid (µM) | Reference |
| HCT116 | Data not available | ~65-72.5 | |
| HT-29 | Data not available | Data not available |
Note: Data for BPH1222 in lung and colorectal cancer cell lines, and for zoledronic acid in some lines, were not available in the reviewed literature. The provided ranges for zoledronic acid reflect the variability across different studies and experimental conditions.
Data Presentation: 3D Spheroid Growth Inhibition
Three-dimensional tumor spheroids more closely mimic the in vivo tumor microenvironment. In these models, lipophilic bisphosphonates have demonstrated a greater ability to penetrate the spheroid and inhibit cancer cell growth.
Table 4: Spheroid Growth Inhibition in Melanoma Cell Lines
| Cell Line | BPH1222 | Zoledronic Acid |
| A375 | Stronger inhibition | Weaker inhibition |
| A2058 | Stronger inhibition | Weaker inhibition |
| VM47 | Stronger inhibition | Weaker inhibition |
| M24met | Weaker inhibition | Stronger inhibition |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cell number based on the measurement of total cellular protein.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of bisphosphonates and incubate for the desired period (e.g., 72 hours).
-
Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash plates four to five times with slow-running tap water and allow to air dry.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes.
-
Absorbance Reading: Measure the optical density at 540-565 nm using a microplate reader.
3D Tumor Spheroid Formation and Growth Assay
This assay assesses the ability of compounds to inhibit the growth of three-dimensional tumor models.
-
Spheroid Formation:
-
Hanging Drop Method: Place 20 µL drops of cell suspension (1,000-5,000 cells/drop) on the inside of a petri dish lid. Add PBS to the bottom of the dish to maintain humidity and incubate for several days to allow spheroid formation.
-
Ultra-Low Attachment Plates: Seed cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells/well. The U-shaped bottom of the wells promotes the formation of a single spheroid per well.
-
-
Drug Treatment: Once spheroids have formed, add the desired concentrations of bisphosphonates to the culture medium.
-
Growth Monitoring: Monitor spheroid growth over time by capturing images using an inverted microscope. The diameter and volume of the spheroids can be measured using image analysis software.
-
Viability Assessment (Optional): At the end of the experiment, spheroid viability can be assessed using assays such as the CellTiter-Glo® 3D Cell Viability Assay.
In Vivo Subcutaneous Xenograft Model
This model evaluates the anti-tumor efficacy of compounds in a living organism.
-
Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the bisphosphonates (e.g., via intraperitoneal injection) according to the desired dosing schedule.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The final tumor weight and volume are measured to determine the extent of tumor growth inhibition. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by bisphosphonates and a general workflow for comparing their efficacy.
Caption: Inhibition of the Mevalonate Pathway by Bisphosphonates.
Caption: Workflow for Comparing Bisphosphonate Efficacy.
Conclusion
The development of lipophilic bisphosphonates marks a pivotal step in expanding the therapeutic application of this drug class beyond bone-related diseases. The enhanced cellular uptake and consequently more potent inhibition of the mevalonate pathway translate to superior anti-cancer activity in preclinical models. While traditional bisphosphonates remain a cornerstone for managing skeletal complications, the evidence presented in this guide highlights the significant potential of lipophilic analogs as direct anti-cancer agents, warranting further investigation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin cytotoxicity is enhanced with zoledronic acid in A549 lung cancer cell line: preliminary results of an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antitumor Effect of Lipophilic Bisphosphonate BPH1222 in Melanoma Models: The Role of the PI3K/Akt Pathway and the Small G Protein Rheb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: TH-Z93 and Alendronate in the Context of Bone Metabolism
A Note to Researchers: A direct head-to-head comparison of TH-Z93 and alendronate in the context of bone metabolism and osteoporosis treatment is not currently possible based on publicly available scientific literature. Alendronate is a globally approved and extensively studied bisphosphonate for the treatment of osteoporosis. In contrast, this compound is a research compound, primarily investigated for its role as a vaccine adjuvant, with no published preclinical or clinical data on its effects on bone resorption or formation.
This guide provides a comprehensive overview of alendronate, including its mechanism of action, experimental data, and relevant protocols. It also summarizes the known information about this compound as a farnesyl pyrophosphate synthase (FPPS) inhibitor and discusses its chemical properties in relation to potential effects on bone cells, should it be investigated for this purpose in the future.
Alendronate: A Comprehensive Profile
Alendronate is a potent, second-generation, nitrogen-containing bisphosphonate that has been a cornerstone in the management of osteoporosis for decades. Its efficacy in reducing fracture risk is well-documented through numerous clinical trials.
Mechanism of Action
Alendronate primarily targets osteoclasts, the cells responsible for bone resorption. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][3][4][5] This pathway is crucial for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are vital for normal osteoclast function, including cytoskeleton organization, ruffled border formation, and survival. By inhibiting FPPS, alendronate disrupts these processes, leading to osteoclast inactivation and apoptosis, thereby decreasing bone resorption.
Quantitative Data Summary
| Parameter | Alendronate Effect | Study Population | Duration | Reference |
| Lumbar Spine Bone Mineral Density (BMD) | ↑ 5.6% vs. placebo | Postmenopausal women with osteoporosis | 1 year | |
| Femoral Neck BMD | ↑ 2.6% vs. placebo | Postmenopausal women with osteoporosis | 1 year | |
| New Vertebral Fracture Risk | ↓ 61% vs. symptomatic vertebral fracture risk with placebo | Women with existing vertebral fractures | 3 years | |
| Non-vertebral Fracture Risk | ↓ 47% vs. placebo | Postmenopausal women with low bone mass | 1 year |
Experimental Protocols
In Vitro Osteoclast Resorption Pit Assay
-
Cell Culture: Murine bone marrow macrophages or RAW 264.7 cells are cultured in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (Macrophage Colony-Stimulating Factor) to generate osteoclast precursors.
-
Osteoclast Differentiation: Precursors are seeded on dentin slices or calcium phosphate-coated plates and cultured with M-CSF and RANKL (Receptor Activator of Nuclear Factor κB Ligand) to induce differentiation into mature osteoclasts.
-
Treatment: Differentiated osteoclasts are treated with varying concentrations of alendronate for 48-72 hours.
-
Resorption Pit Visualization: Cells are removed, and the slices/plates are stained with toluidine blue or imaged using scanning electron microscopy to visualize the resorption pits.
-
Quantification: The number and area of resorption pits are quantified using image analysis software.
Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis
-
Animal Model: Adult female Sprague-Dawley rats or C57BL/6 mice undergo bilateral ovariectomy to induce estrogen deficiency, which leads to accelerated bone loss. Sham-operated animals serve as controls.
-
Treatment: Several weeks post-surgery, animals are treated with alendronate (administered orally or via injection) or vehicle control for a period of 4-12 weeks.
-
Bone Analysis: At the end of the treatment period, femurs and vertebrae are collected for analysis.
-
Micro-computed Tomography (µCT): To quantify bone mineral density, bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: To quantify osteoclast and osteoblast numbers and surface parameters.
-
Biomechanical Testing: To assess bone strength (e.g., three-point bending test).
-
-
Biochemical Markers: Serum or urine samples are collected to measure markers of bone turnover, such as C-terminal telopeptide of type I collagen (CTX-I) for resorption and procollagen type I N-terminal propeptide (P1NP) for formation.
This compound: A Research-Focused Profile
This compound is a rationally designed, lipophilic bisphosphonate. Current research has focused on its potent inhibitory effect on farnesyl pyrophosphate synthase (FPPS) in the context of immunology, specifically as a vaccine adjuvant.
Mechanism of Action
Similar to alendronate, this compound is an inhibitor of FPPS, with a reported IC50 of 90 nM. Its mechanism of inhibiting the mevalonate pathway is therefore expected to be the same as other nitrogen-containing bisphosphonates. The key structural difference highlighted in the literature is its increased lipophilicity due to an n-hexyl side chain. This property may influence its cellular uptake and biodistribution compared to less lipophilic bisphosphonates like alendronate.
Potential Implications for Bone Biology (Hypothetical)
While no data exists, the properties of this compound allow for some theoretical considerations in the context of bone biology:
-
Potency: Its low nanomolar IC50 for FPPS suggests it could be a potent inhibitor of osteoclast function.
-
Lipophilicity: Increased lipophilicity might enhance its ability to cross cell membranes, potentially leading to more efficient intracellular delivery to osteoclasts compared to more hydrophilic bisphosphonates. However, this could also alter its bone-targeting properties and systemic distribution, which would require experimental verification.
-
Off-target Effects: The impact of its unique chemical structure on other cell types, including osteoblasts and immune cells within the bone marrow microenvironment, is unknown.
Conclusion
Alendronate is a well-characterized bisphosphonate with a proven track record in the treatment of osteoporosis. Its mechanism of action via FPPS inhibition in osteoclasts is firmly established. This compound, a more lipophilic FPPS inhibitor, has been explored in the field of immunology. While it shares a common molecular target with alendronate, its effects on bone cells and its potential as a therapeutic for bone loss are yet to be investigated. Future preclinical studies would be necessary to determine if this compound offers any advantages or different properties compared to established bisphosphonates like alendronate in the context of bone metabolism. Researchers interested in this area would need to conduct in vitro osteoclast and osteoblast assays, as well as in vivo models of osteoporosis, to begin to characterize its effects.
References
TH-Z93: A Potent Lipophilic Bisphosphonate Inhibitor of Farnesyl Pyrophosphate Synthase
A comparative analysis of TH-Z93's performance in established FPPS inhibitor assays reveals its high potency, positioning it as a significant tool for researchers in immunology and drug development. This guide provides a comprehensive overview of this compound's efficacy in relation to other common FPPS inhibitors, supported by experimental data and detailed methodologies.
This compound is a rationally designed, lipophilic bisphosphonate that potently inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2][3][4][5] Its unique chemical properties contribute to its robust performance in both enzymatic and cellular assays. This guide will delve into the specifics of its inhibitory action, compare it with other well-known bisphosphonates, and provide the necessary experimental context for its evaluation.
Comparative Performance of FPPS Inhibitors: In Vitro Enzymatic Assays
The inhibitory potential of this compound against purified human FPPS has been determined and compared with other nitrogen-containing bisphosphonates. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison.
| Compound | IC50 (nM) | Class |
| This compound | 90 | Lipophilic Bisphosphonate |
| Zoledronic Acid | 3 - 20 | Bisphosphonate |
| Risedronate | 3.9 - 100 | Bisphosphonate |
| Alendronate | 460 | Bisphosphonate |
| Pamidronate | 500 | Bisphosphonate |
Cellular Activity of FPPS Inhibitors
The efficacy of FPPS inhibitors within a cellular context is critical for understanding their biological impact. This is often assessed by measuring the inhibition of downstream processes reliant on FPPS activity, such as protein prenylation, or by observing effects on cell proliferation.
| Assay Type | Key Readout | Common Cell Lines | Typical Effect of FPPS Inhibition |
| Protein Prenylation Assay | Levels of unprenylated small GTPases (e.g., Rap1A) | Osteosarcoma cells (e.g., MG63, SAOS2), various cancer cell lines | Accumulation of unprenylated proteins |
| Cell Proliferation Assay (e.g., MTT) | Cell viability and growth | Vascular smooth muscle cells, cancer cell lines (e.g., MCF-7) | Dose-dependent inhibition of proliferation |
| Osteoclast Activity Assay | Bone resorption | Primary osteoclast cultures | Inhibition of bone resorption |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches used to evaluate FPPS inhibitors, the following diagrams are provided.
Caption: The Mevalonate Pathway and the site of action for this compound.
Caption: A generalized workflow for evaluating FPPS inhibitors.
Experimental Protocols
In Vitro FPPS Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified FPPS.
Materials:
-
Purified recombinant human FPPS
-
Substrates: Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test compounds (e.g., this compound, zoledronic acid) dissolved in an appropriate solvent
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified FPPS enzyme.
-
Add varying concentrations of the test compound to the wells of a 96-well plate. Include a vehicle control (no inhibitor).
-
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (IPP and GPP).
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent. The absorbance is read using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Protein Prenylation Assay
This assay assesses the ability of an FPPS inhibitor to block the post-translational modification of proteins within cells.
Materials:
-
A suitable cell line (e.g., osteosarcoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody specific for an unprenylated form of a small GTPase (e.g., un-Rap1A)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FPPS inhibitor for a specified duration (e.g., 24-48 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the unprenylated protein.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the band corresponding to the unprenylated protein will increase with effective FPPS inhibition.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Plate the cells in a 96-well plate at a predetermined density and allow them to attach.
-
Expose the cells to a range of concentrations of the FPPS inhibitor for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value for cell proliferation inhibition by plotting cell viability against inhibitor concentration.
References
- 1. The Mevalonate Pathway Is a Druggable Target for Vaccine Adjuvant Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mevalonate pathway is a drugga ... | Article | H1 Connect [archive.connect.h1.co]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]
Benchmarking TH-Z93 Against First-Generation Bisphosphonates: A Mechanistic and Methodological Comparison
A comparative guide for researchers, scientists, and drug development professionals.
In the landscape of bone resorption inhibitors, the distinction between compound classes is critical for targeted drug development. This guide provides a detailed comparison of TH-Z93, a potent farnesyl pyrophosphate synthase (FPPS) inhibitor, and first-generation bisphosphonates such as etidronate, clodronate, and tiludronate. While direct comparative data on the bone-related effects of this compound is not currently available in published literature, this guide will focus on their distinct mechanisms of action and provide standardized experimental protocols for their evaluation.
Executive Summary
First-generation bisphosphonates and this compound represent two different approaches to inhibiting osteoclast function. The former act as prodrugs that are metabolized into cytotoxic ATP analogs, leading to osteoclast apoptosis. In contrast, this compound, a lipophilic bisphosphonate, is a highly potent inhibitor of FPPS, a key enzyme in the mevalonate pathway, which is crucial for the post-translational modification of proteins required for osteoclast function and survival. This fundamental difference in their molecular targets suggests distinct cellular consequences and potential therapeutic profiles.
Data Presentation: A Mechanistic Comparison
Due to the absence of direct experimental data for this compound in bone biology studies, a quantitative comparison of efficacy (e.g., IC50 for bone resorption) is not possible at this time. The following table summarizes the known characteristics of this compound and first-generation bisphosphonates based on their mechanisms of action.
| Feature | This compound | First-Generation Bisphosphonates (Etidronate, Clodronate, Tiludronate) |
| Drug Class | Lipophilic Bisphosphonate, FPPS Inhibitor | Non-Nitrogenous Bisphosphonates |
| Primary Molecular Target | Farnesyl Pyrophosphate Synthase (FPPS)[1][2][3][4][5] | Intracellular metabolism to ATP analogs |
| Mechanism of Action | Inhibition of the mevalonate pathway, preventing the synthesis of isoprenoid lipids (FPP and GGPP) necessary for protein prenylation. | Incorporation into non-hydrolyzable analogs of ATP, leading to the inhibition of ATP-dependent cellular processes and induction of apoptosis. |
| Effect on Osteoclasts | Inhibition of function and induction of apoptosis due to disruption of essential signaling pathways. | Induction of apoptosis. |
| Reported IC50 | 90 nM for FPPS inhibition. | Not applicable for a direct enzyme target; efficacy is measured by effects on bone resorption. |
| Known Applications | Research focus on vaccine adjuvant and anti-tumor effects. | Treatment of Paget's disease, hypercalcemia of malignancy, and osteoporosis. |
Signaling Pathways and Experimental Workflows
To visually delineate the differing mechanisms of action and a generalized experimental approach for their comparison, the following diagrams are provided.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 2. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 3. Bone Resorption Assay [bio-protocol.org]
- 4. Bone Resorption Assay [en.bio-protocol.org]
- 5. In vitro and in vivo assays for osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of TH-Z93's anti-tumor activity
- 1. Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mevalonate Blockade in Cancer Cells Triggers CLEC9A+ Dendritic Cell-Mediated Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TH-Z93 OxiStrips™
Essential Safety and Logistical Information for Laboratory Professionals
The product identified by the catalog number TH-Z93 is OxiStrips™ , a diagnostic tool manufactured by Hardy Diagnostics used for the detection of cytochrome oxidase activity in bacteria.[1][2][3] According to the manufacturer, OxiStrips™ in their unused state do not require a Safety Data Sheet (SDS) under OSHA's Hazard Communication standard, indicating they are not classified as hazardous chemical products.
The primary consideration for the disposal of this compound OxiStrips™ arises after their intended use in a laboratory setting. Once used, these strips are presumed to be contaminated with viable microorganisms and must be treated as biohazardous waste. The recommended procedure for rendering this waste non-infectious is through steam sterilization (autoclaving).
Experimental Protocol: Decontamination of Used this compound OxiStrips™
The following protocol outlines the standard methodology for the sterilization of used OxiStrips™ and similar laboratory disposables contaminated with biological material.
Objective: To sterilize used OxiStrips™ to eliminate biological hazards, rendering them safe for final disposal.
Materials:
-
Used this compound OxiStrips™
-
Autoclavable biohazard bag (red or orange, marked with a biohazard symbol)
-
Secondary, leak-proof, and puncture-resistant container (e.g., an autoclave pan)
-
Steam autoclave
-
Heat-sensitive indicator tape (autoclave tape)
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat
Procedure:
-
Collection: Immediately after use, place the contaminated OxiStrips™ into a designated autoclavable biohazard bag.
-
Preparation for Autoclaving:
-
Do not overfill the bag; steam penetration is crucial for effective sterilization. Keep the bag about 2/3 full at most.
-
Add a small amount of water (approx. 250 mL or 1 cup) to the bag to facilitate steam generation.[4]
-
Leave the top of the bag open or loosely closed to allow steam to enter.[4]
-
Place the biohazard bag inside a secondary, leak-proof container to contain any potential leaks during the autoclave cycle.
-
Apply heat-sensitive autoclave tape to the outside of the bag. This tape will change color or display stripes to indicate that the required temperature has been reached.
-
-
Autoclave Operation:
-
Load the prepared container into the autoclave. Ensure there is enough space around the bag for steam to circulate freely.
-
Operate the autoclave according to the manufacturer’s instructions, using a standard gravity displacement cycle for biohazardous waste.
-
The cycle must achieve and maintain the parameters outlined in the table below to ensure sterilization.
-
-
Post-Autoclave Handling:
-
After the cycle is complete, ensure the autoclave chamber pressure has returned to a safe level before opening the door.
-
Wear appropriate PPE, including heat-resistant gloves and safety glasses, when removing the hot container.
-
Allow the bag to cool before handling.
-
Check the autoclave tape to verify that the sterilization parameters were met.
-
-
Final Disposal:
-
Once the waste has been successfully autoclaved and cooled, the biohazard bag can be securely closed.
-
The autoclaved bag, now considered non-infectious solid waste, can typically be disposed of in the regular municipal solid waste stream. Always adhere to your institution's specific policies and local regulations for disposal of treated biohazardous waste.
-
Data Presentation: Autoclave Sterilization Parameters
The following table summarizes the essential quantitative parameters for the effective steam sterilization of biohazardous waste, including used OxiStrips™.
| Parameter | Standard Value | Purpose |
| Temperature | 121°C (250°F) | To ensure the complete inactivation of all microorganisms. |
| Pressure | 15 - 20 PSI (pounds per square inch) | To achieve the high temperatures necessary for sterilization. |
| Minimum Cycle Time | 30 minutes | To allow for adequate steam penetration and contact with the waste. |
Note: Cycle times may need to be increased for larger or more densely packed loads to ensure complete sterilization.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the procedural flow for the safe disposal of used this compound OxiStrips™.
Caption: Workflow for the safe disposal of used this compound OxiStrips™.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
